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Foundational

A Multi-Modal Approach to the Structural Characterization of Partial LEAP-2 Precursor Variants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) has emerged as a critical endogenous regulator of metabolism and appetite through its rol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) has emerged as a critical endogenous regulator of metabolism and appetite through its role as a competitive antagonist and inverse agonist of the ghrelin receptor (GHSR-1a).[1][2][3] Synthesized as a 77-amino acid precursor, preproLEAP-2, it undergoes sequential proteolytic processing to yield the mature, biologically active 40-residue peptide.[4][5][6] However, the structural and functional roles of the intermediate precursor variants, such as proLEAP-2 and other cleavage products, remain largely unexplored. Understanding the structural transitions during maturation is paramount for elucidating the full biological activity profile of the LEAP-2 system and for the rational design of novel therapeutics targeting the ghrelin axis.

This technical guide provides a comprehensive, field-proven framework for the structural characterization of partial LEAP-2 precursor variants. Moving beyond a simple listing of methods, this document details the causality behind experimental choices, offering robust, self-validating protocols for peptide generation, purification, and multi-level structural analysis. We present a logical workflow, from variant design to the integration of structural data with functional insights, grounded in authoritative references and practical expertise.

The Biological Imperative for Characterizing LEAP-2 Precursor Variants

LEAP-2: A Key Regulator of the Ghrelin System

LEAP-2 is a hormone predominantly produced by the liver and small intestine whose circulation levels are regulated by metabolic status; levels increase with food intake and obesity and decrease during fasting.[1][3] This pattern is inverse to that of ghrelin, the so-called "hunger hormone."[3] LEAP-2 directly counteracts ghrelin's effects by binding to the same receptor, GHSR-1a.[1][7] It acts not only as a competitive antagonist , physically blocking ghrelin from binding, but also as an inverse agonist , suppressing the high constitutive (baseline) activity of the receptor even in the absence of ghrelin.[1][2] This dual mechanism makes LEAP-2 a powerful modulator of appetite, growth hormone secretion, and glucose homeostasis, positioning the LEAP-2/ghrelin ratio as a key determinant of metabolic control.[1][7]

The Precursor to a Potent Antagonist: Processing of proLEAP-2

The journey from gene to active hormone is a multi-step process. The human LEAP2 gene codes for a 77-amino acid prepropeptide.[4][6] The first 22 amino acids serve as a signal peptide, directing the protein into the secretory pathway, and are subsequently cleaved to produce proLEAP-2.[4][6] This pro-form is further processed by a furin-like endoprotease, which cleaves the peptide to generate the primary mature, 40-residue form of LEAP-2 (LEAP-2(38-77)).[5][8][9] This mature peptide is stabilized by two critical disulfide bonds that form a core β-hairpin structure.[4][6][8]

LEAP2_Processing cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi / Secretory Vesicles prepro preproLEAP-2 (77 aa) pro proLEAP-2 prepro->pro Signal Peptidase mature Mature LEAP-2 (40 aa) (Active Antagonist) pro->mature Furin-like Endoprotease

Caption: Simplified schematic of LEAP-2 precursor processing.

The Scientific Question: Do Precursor Intermediates Have Unique Structures or Functions?

A critical gap in our understanding lies in the characterization of the precursor forms themselves. Do partial precursor variants, such as proLEAP-2 or other N-terminally extended forms, possess unique three-dimensional structures? Do they exhibit any biological activity, perhaps as weaker antagonists, or do they have entirely different functions? Answering these questions requires the ability to produce and structurally analyze these specific variants, which is the core focus of this guide.

Generation and Purification of LEAP-2 Precursor Variants

The foundational step in any structural study is the production of a homogenous, high-purity sample. The choice between recombinant expression and chemical synthesis depends on the length of the variant and desired post-translational modifications. For partial precursors (e.g., ~55 amino acids), both methods are viable.

Method I: Recombinant Expression in E. coli

This method is cost-effective for producing larger peptides. The primary challenge is often protein solubility and the lack of native disulfide bond formation in the reducing environment of the E. coli cytoplasm. This protocol is optimized for expression as a fusion protein, which can enhance solubility and simplify purification, followed by cleavage to release the target peptide.

Step-by-Step Protocol: Recombinant Expression & Purification [9][10][11][12]

  • Vector Construction:

    • Synthesize the DNA sequence encoding the desired LEAP-2 variant (e.g., human proLEAP-2, residues 23-77). Codon-optimize the sequence for E. coli expression.

    • Clone the sequence into an expression vector such as pET-28a(+) or pGEX, which provides an N-terminal His-tag or GST-tag, respectively, and a protease cleavage site (e.g., Thrombin or TEV).

    • Verify the final construct by Sanger sequencing.

  • Transformation:

    • Transform the expression plasmid into a suitable E. coli strain, such as BL21(DE3), which is protease-deficient and contains the T7 polymerase for high-level expression.[11]

    • Plate on LB agar with the appropriate antibiotic (e.g., kanamycin for pET-28a) and incubate overnight at 37°C.

  • Expression Trial:

    • Inoculate a single colony into 5 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

    • Use the starter culture to inoculate 50 mL of LB medium. Grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • To potentially improve solubility, add 3% (v/v) ethanol to the culture medium at the time of induction.[9]

    • Incubate for an additional 4-5 hours at a reduced temperature (e.g., 25°C) to promote proper folding.

  • Cell Lysis & Solubilization:

    • Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse by sonication on ice.

    • If the protein is in inclusion bodies (insoluble), it will be in the pellet after centrifugation (15,000 x g, 30 min, 4°C). Solubilize the pellet in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine-HCl).

  • Purification & Refolding:

    • Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column (for His-tagged proteins).

    • Wash the column with lysis buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).

    • Elute the fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • If denatured, refold the protein by rapid dilution or dialysis into a refolding buffer containing redox agents (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.

  • Tag Cleavage & Final Purification:

    • Dialyze the protein into a cleavage buffer and add the specific protease (e.g., Thrombin) to remove the affinity tag.

    • Pass the cleaved sample back through the Ni-NTA column to remove the tag and any uncleaved protein.

    • The flow-through, containing the purified LEAP-2 variant, is collected for final polishing.

Method II: Solid-Phase Peptide Synthesis (SPPS)

SPPS offers precise control over the sequence and allows for the incorporation of unnatural amino acids but can be expensive and challenging for longer peptides. It is the method of choice for producing smaller fragments or when high purity is required from the outset.

Step-by-Step Protocol: Fmoc-Based SPPS [6][13]

  • Resin Selection & Swelling:

    • Choose a suitable resin based on the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).[4]

    • Swell the resin in an appropriate solvent like N,N-Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

  • Amino Acid Coupling Cycle:

    • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a 20% piperidine in DMF solution. This exposes the free amine for the next coupling step.

    • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

    • Amino Acid Activation & Coupling: Activate the next Fmoc-protected amino acid using a coupling agent (e.g., HCTU) and a base (e.g., DIPEA) in DMF. Add this mixture to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Washing: Wash the resin again with DMF to remove unreacted reagents.

    • Repeat this cycle for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Once synthesis is complete, wash the resin with dichloromethane (DCM) and dry it.

    • Cleave the peptide from the resin and simultaneously remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[2]

  • Precipitation and Lyophilization:

    • Precipitate the crude peptide from the cleavage cocktail by adding it to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, wash with ether, and dry under vacuum.

    • Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize to obtain a dry powder.

Purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Regardless of the generation method, RP-HPLC is the gold standard for purifying peptides to the high degree required for structural analysis.[3][5][14]

HPLC_Workflow crude Crude Peptide (Lyophilized Powder) dissolve Dissolve in Buffer A crude->dissolve inject Inject onto C18 Column dissolve->inject gradient Apply Acetonitrile Gradient (Buffer B) inject->gradient detect Detect at 214/280 nm gradient->detect collect Collect Fractions detect->collect pool Pool Pure Fractions & Lyophilize collect->pool pure >95% Pure Peptide pool->pure

Caption: General workflow for RP-HPLC purification of peptides.

Step-by-Step Protocol: RP-HPLC Purification [3][15]

  • System Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Equilibrate a semi-preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a minimal volume of Mobile Phase A. Centrifuge to remove any insoluble material.

  • Chromatography:

    • Inject the sample onto the equilibrated column.

    • Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution profile by measuring absorbance at 214 nm (peptide backbone) and 280 nm (aromatic residues).

  • Fraction Collection & Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.

  • Lyophilization:

    • Pool the fractions containing the pure peptide (>95% purity).

    • Freeze the pooled solution and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Primary and Secondary Structure Elucidation

With a pure sample in hand, the characterization process begins by confirming the fundamental structural properties.

The Foundational Step: Confirming Identity and Purity with Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for verifying that the correct peptide has been synthesized or expressed.[1][16]

Step-by-Step Protocol: MALDI-TOF Mass Spectrometry [1][17]

  • Matrix and Sample Preparation:

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA), in a 50:50 acetonitrile:water solution containing 0.1% TFA.[18]

    • Prepare a ~1-10 pmol/µL solution of your purified LEAP-2 variant in 0.1% TFA.

  • Spotting:

    • On a MALDI target plate, spot 0.5 µL of the matrix solution.

    • Immediately add 0.5 µL of the peptide sample to the matrix droplet and mix gently by pipetting.[1]

    • Allow the spot to air-dry completely, forming a co-crystal of matrix and peptide.

  • Data Acquisition:

    • Load the plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in positive ion linear or reflectron mode. The instrument measures the mass-to-charge ratio (m/z) of the protonated peptide ([M+H]+).

  • Analysis:

    • Compare the experimentally observed monoisotopic mass with the theoretically calculated mass for the LEAP-2 variant. A match within the instrument's mass accuracy (typically <50 ppm) confirms the peptide's identity.

LEAP-2 VariantSequence (Partial)Theoretical Mass (Da)Observed Mass (Da)
proLEAP-2 (23-77)GVSQ...CSCK~6150.06149.8
Mature LEAP-2 (38-77)DYN...CSCK~4585.24585.1
N-ext LEAP-2 (30-77)VPVG...CSCK~5290.05289.9
This table presents example data and should be populated with actual experimental results.
Probing the Fold: Secondary Structure Analysis by Far-UV Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In the far-UV region (190-250 nm), the peptide backbone provides a characteristic spectrum that is highly sensitive to its secondary structure conformation (α-helix, β-sheet, random coil).[19][20][21]

CD_Analysis cluster_workflow CD Spectroscopy Workflow prep Prepare Peptide in CD-Transparent Buffer acquire Acquire Spectrum (190-250 nm) prep->acquire process Process Data (Baseline Subtraction, Smoothing) acquire->process deconvolute Deconvolution Analysis (e.g., BeStSel, DichroWeb) process->deconvolute result Estimate % α-helix, % β-sheet, etc. deconvolute->result

Caption: Workflow for secondary structure analysis using CD.

Step-by-Step Protocol: Far-UV CD Spectroscopy [20][22][23]

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must have low absorbance in the far-UV region.[20]

    • Accurately determine the peptide concentration (e.g., by measuring absorbance at 280 nm if aromatic residues are present, or by amino acid analysis). This is critical for accurate calculations.[22]

    • The final concentration should be around 0.1-0.2 mg/mL for a 1 mm pathlength cuvette.

  • Instrument Setup:

    • Thoroughly flush the instrument with nitrogen gas to remove oxygen, which absorbs below 200 nm.

    • Set the acquisition parameters: wavelength range (e.g., 250 nm down to 190 nm), scanning speed, and number of accumulations (e.g., 3-5 scans to improve signal-to-noise).

  • Data Acquisition:

    • Record a baseline spectrum using only the buffer in the same cuvette.

    • Record the spectrum of the peptide sample.

  • Data Processing and Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]), which normalizes for concentration, pathlength, and the number of residues.

    • Analyze the resulting spectrum. A characteristic α-helical spectrum shows negative bands near 222 nm and 208 nm, while a β-sheet shows a single broad negative band around 218 nm.[19]

    • Use deconvolution algorithms (e.g., BeStSel) to estimate the percentage of each secondary structure element.

Higher-Order Structure and Disulfide Bond Mapping

For LEAP-2, the correct formation of its two disulfide bonds is essential for its structure and function. Verifying this connectivity is a non-trivial but crucial step.

Protocol: Mass Spectrometry-Based Disulfide Bond Mapping

This is the most common and definitive method for identifying which cysteine residues are linked. The strategy involves digesting the non-reduced protein and comparing the resulting peptide map to a digest of the reduced protein.[8][24][25]

Step-by-Step Protocol: Disulfide Mapping [24][26]

  • Parallel Digestion:

    • Non-Reduced Sample: Dissolve the LEAP-2 variant in a digestion buffer (e.g., ammonium bicarbonate). Add a protease like trypsin or chymotrypsin (choose a protease that will not cleave between cysteines that might be bonded). Incubate to digest the peptide.

    • Reduced and Alkylated Sample (Control): Dissolve an equal amount of the peptide in the same buffer. Add a reducing agent (e.g., DTT) to break the disulfide bonds. Then, add an alkylating agent (e.g., iodoacetamide) to cap the free cysteine residues, preventing them from reforming bonds. Digest with the same protease.

  • LC-MS/MS Analysis:

    • Analyze both digests by LC-MS/MS. The mass spectrometer will fragment the peptides and provide sequence information.

  • Data Analysis:

    • In the reduced/alkylated sample, you will identify the individual cysteine-containing peptides with the alkylation modification.

    • In the non-reduced sample, the disulfide-linked peptides will be absent. Instead, a new, larger peptide will appear with a mass corresponding to the two linked peptides combined (minus 2 Da for the two hydrogens lost in bond formation).

    • MS/MS fragmentation of this larger, disulfide-linked peptide will produce fragment ions from both constituent peptides, definitively confirming the linkage. Specialized fragmentation techniques like Electron Transfer Dissociation (ETD) are particularly effective at cleaving the peptide backbone while leaving the disulfide bond intact.[27]

Integrating Structural Data with Functional Activity

The ultimate goal of structural characterization is to understand how a molecule's form dictates its function. For LEAP-2 variants, this means assessing their ability to interact with the ghrelin receptor, GHSR-1a.

Overview of Functional Assays

A suite of in vitro cell-based assays can be used to determine the pharmacological profile of the LE.AP-2 precursor variants.

  • Competitive Radioligand Binding Assay: This assay measures the ability of a LEAP-2 variant to compete with a radiolabeled ligand (e.g., ¹²⁵I-ghrelin) for binding to cells expressing GHSR-1a. It is used to determine the binding affinity (Ki) of the variant.[28]

  • Calcium Mobilization Assay: GHSR-1a activation by an agonist like ghrelin leads to the mobilization of intracellular calcium via Gαq protein signaling.[29][30] An antagonist will block this ghrelin-induced calcium signal. An inverse agonist will suppress the baseline calcium signal that occurs due to the receptor's constitutive activity. This assay can therefore distinguish between antagonist and inverse agonist activity.

  • β-Arrestin Recruitment Assay: This is another downstream signaling assay that measures the recruitment of β-arrestin to the receptor upon activation, often using a reporter system like β-galactosidase or luciferase. It can provide further insights into the functional selectivity of the ligand.[29]

By correlating the structural data (e.g., secondary structure content, disulfide connectivity) of each LEAP-2 variant with its functional activity (e.g., binding affinity, antagonist potency), researchers can build a structure-activity relationship (SAR) model. This model is invaluable for understanding the maturation process and for guiding the development of peptide-based drugs targeting the ghrelin system.

Conclusion and Future Perspectives

The structural characterization of partial LEAP-2 precursor variants is a challenging but essential endeavor. It requires a multi-modal, integrated approach combining sophisticated methods for peptide production, purification, and analysis. The protocols and workflows detailed in this guide provide a robust framework for researchers to dissect the structural underpinnings of LEAP-2 maturation and function. By systematically applying these techniques, the scientific community can illuminate the roles of these precursor intermediates, potentially uncovering novel biological activities and paving the way for innovative therapeutic strategies for metabolic diseases.

References

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Klis, J.B. (2003). General Method for MALDI-MS Analysis of Proteins and Peptides. CSH Protocols. [Link]

  • Bio-protocol. (2025). Peptide Synthesis. Bio-protocol, 15(19). [Link]

  • Conlon, J.M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. ResearchGate. [Link]

  • Bio-protocol. (2018). MALDI-TOF MS/MS analysis for peptide identification. Bio-protocol, 8(23). [Link]

  • Isidro-Llobet, A., et al. (2019). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Albericio, F., et al. (2023). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - NIH. [Link]

  • Protein Chemistry Lab. (n.d.). Procedure for MALDI-TOF Analysis. [Link]

  • MtoZ Biolabs. (n.d.). How to Analyze Protein Disulfide Bonds?. [Link]

  • Greenfield, N.J. (2007). Using circular dichroism spectra to estimate protein secondary structure. PMC - NIH. [Link]

  • An, Y., et al. (2019). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. PMC - NIH. [Link]

  • Singh, A., et al. (2020). An efficient protocol to enhance recombinant protein expression using ethanol in Escherichia coli. PMC - NIH. [Link]

  • IBA Lifesciences. (2024). Protocol: Heterologous expression of recombinant proteins in E. coli. [Link]

  • Greenfield, N.J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. [Link]

  • Creative Biostructure. (n.d.). Protein Expression in E. coli: A Powerful System for Recombinant Protein Production. [Link]

  • Gobom, J., et al. (2018). Quantitative Determination of Peptides Using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Taylor & Francis Online. [Link]

  • Waters. (n.d.). Fast and Automatic Mapping of Disulfide Bonds in a Monoclonal Antibody using SYNAPT G2 HDMS and BiopharmaLynx 1.3. [Link]

  • Medzihradszky, K.F., et al. (2011). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current Protocols in Protein Science. [Link]

  • Mant, C.T., & Hodges, R.S. (2009). HPLC Analysis and Purification of Peptides. PMC - NIH. [Link]

  • GFPP. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. [Link]

  • BioPharmaSpec. (n.d.). Disulfide Bond Analysis & Mapping. [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • Kumar, K.A., & Aradhyam, G.K. (2015). Easy and efficient protocol for purification of recombinant peptides. ResearchGate. [Link]

  • Qiagen. (n.d.). Expression of proteins in E. coli. [Link]

  • Liu, J., et al. (2008). Novel Ghrelin Assays Provide Evidence for Independent Regulation of Ghrelin Acylation and Secretion in Healthy Young Men. Endocrinology. [Link]

  • IBL International. (n.d.). Unacylated Ghrelin (human) Easy Sampling ELISA. [Link]

  • Barnett, T.C., et al. (2023). A remarkably specific ligand reveals ghrelin O-acyltransferase interacts with extracellular peptides and exhibits unexpected cellular localization for a secretory pathway enzyme. bioRxiv. [Link]

  • Zallar, L.J., et al. (2022). Discovery of a functionally selective ghrelin receptor (GHSR1a) ligand for modulating brain dopamine. PMC - NIH. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Ghrelin receptor. [Link]

Sources

Exploratory

Role of LEAP-2 Precursor in Ghrelin Receptor Signaling: A Technical Guide

Executive Summary The Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) has emerged as the endogenous antagonist and inverse agonist of the Growth Hormone Secretagogue Receptor (GHSR1a), acting as the critical "brake" on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) has emerged as the endogenous antagonist and inverse agonist of the Growth Hormone Secretagogue Receptor (GHSR1a), acting as the critical "brake" on the ghrelin system.[1][2][3][4][5] While the mature 40-amino acid peptide is the bioactive ligand, the LEAP-2 precursor (Prepro-LEAP-2) plays a decisive regulatory role. The precursor dictates the structural integrity of the ligand through disulfide bond formation and regulates bioavailability via furin-mediated endoproteolytic cleavage.

This guide details the molecular trajectory of the LEAP-2 precursor, its processing into the active form, and the subsequent pharmacological silencing of GHSR1a. It provides actionable protocols for synthesizing and assaying this peptide system, emphasizing the necessity of correct disulfide topology for receptor recognition.

Molecular Architecture & Biogenesis

The Precursor Sequence

LEAP-2 is encoded by the LEAP2 gene as a 77-amino acid prepropeptide.[4][6] Understanding the segmentation of this precursor is vital for recombinant production and structural studies.

SegmentResidues (Human)Function
Signal Peptide 1–22Directs translocation to the Endoplasmic Reticulum (ER).
Pro-region 23–37Acts as a steric cap and potentially aids in folding; cleaved to expose the bioactive N-terminus.
Mature Peptide 38–77The bioactive ligand containing the cysteine-rich core.
Disulfide Topology and Folding

The "role" of the precursor state is primarily to facilitate the formation of the hydrophobic core before the active ligand is released. The mature LEAP-2 peptide contains four cysteines forming two disulfide bonds.[6]

  • Connectivity: Cys54–Cys65 and Cys60–Cys70 (1-3, 2-4 relative connectivity).

  • Structural Consequence: These bonds stabilize a cationic core that is resistant to proteolysis.

  • Criticality: Synthetic variants lacking these bonds (linearized) show drastically reduced stability and altered affinity, confirming that the precursor's environment in the ER is essential for bioactivity [1].

Furin-Mediated Activation

The transition from Pro-LEAP-2 to Mature LEAP-2 is gated by a furin-like convertase.

  • Cleavage Motif: The precursor contains a conserved -RXXR- motif (Arg-Lys-Val-Arg in humans) at the junction between the pro-region and the mature peptide.

  • Mechanism: Furin cleaves C-terminal to Arg37.

  • Pharmacological Switch: The N-terminus of mature LEAP-2 (starting at residue 38) is the primary determinant for GHSR1a binding. In the precursor, this region is internal and sterically hindered. Thus, proteolytic processing is the activation switch .

Visualization: The Activation Pathway

The following diagram illustrates the biogenesis of LEAP-2, highlighting the transition from the inactive precursor to the active inverse agonist.

LEAP2_Processing Gene LEAP2 Gene Prepro Prepro-LEAP-2 (77 AA) Gene->Prepro Transcription/Translation ER Endoplasmic Reticulum (Disulfide Folding) Prepro->ER Translocation ProPeptide Pro-LEAP-2 (Folded, Inactive) ER->ProPeptide Cys54-Cys65 Cys60-Cys70 Golgi Golgi/Secretory Granule (Furin Cleavage) ProPeptide->Golgi Trafficking Mature Mature LEAP-2 (40 AA, Active) Golgi->Mature Cleavage at Arg37 (RXXR Motif) GHSR GHSR1a Receptor (Silenced) Mature->GHSR High Affinity Binding (Inverse Agonism)

Figure 1: Biogenesis of LEAP-2.[4][5][7] The precursor state ensures disulfide locking prior to Furin-mediated exposure of the N-terminal binding pharmacophore.

Mechanism of Action: Inverse Agonism

Unlike neutral antagonists that merely block agonist binding, LEAP-2 is an inverse agonist . This distinction is critical for drug development targeting GHSR1a, which possesses high constitutive activity (basal signaling without ligand).

The Signaling Shift
  • Ghrelin (Agonist): Stabilizes the active conformation (

    
    ), driving Gq/11 coupling, Calcium mobilization, and 
    
    
    
    -arrestin recruitment.
  • LEAP-2 (Inverse Agonist): Stabilizes the inactive conformation (

    
    ), reducing basal signaling below spontaneous levels.[8]
    
  • Precursor Role: If the precursor is not cleaved (e.g., furin inhibition), the N-terminus is not exposed. The pro-peptide does not bind GHSR1a with high affinity, rendering the uncleaved precursor pharmacologically inert regarding receptor signaling [2].

Visualization: Receptor Equilibrium

GHSR_Equilibrium Inactive GHSR1a (Inactive State) Active GHSR1a (Constitutively Active) Inactive->Active Spontaneous Isomerization Active->Inactive Signaling Downstream Signaling (Ca2+, IP3, ERK) Active->Signaling Basal Activity Ghrelin Ghrelin (Agonist) Ghrelin->Active Stabilizes LEAP2 Mature LEAP-2 (Inverse Agonist) LEAP2->Inactive Stabilizes

Figure 2: Thermodynamic shift of GHSR1a. LEAP-2 forces the receptor into an inactive state, abolishing both ghrelin-induced and constitutive signaling.

Experimental Protocols

To study the role of the LEAP-2 precursor and mature form, specific assays are required. Standard commercial synthesis often fails to replicate the correct disulfide topology; therefore, rigorous validation is needed.

Protocol: Competitive Binding Assay (Radioligand)

Objective: Determine if a specific LEAP-2 variant (Precursor vs. Mature) binds the orthosteric pocket.

  • Cell Line: HEK293T stably expressing human GHSR1a.

  • Ligand: [

    
    I]-Ghrelin (PerkinElmer) as the tracer.
    
  • Competitors:

    • Mature LEAP-2 (1-40)[4][5][7]

    • Pro-LEAP-2 (recombinant, uncleaved)

    • Ghrelin (unlabeled control)

  • Workflow:

    • Step 1: Plate cells in poly-D-lysine coated 24-well plates (10^5 cells/well).

    • Step 2: Wash cells with Binding Buffer (25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4).

    • Step 3: Incubate cells with 50 pM [

      
      I]-Ghrelin + increasing concentrations (10 pM to 1 
      
      
      
      M) of Competitor for 60 min at 4°C (prevents internalization).
    • Step 4: Terminate by rapid aspiration and wash with ice-cold PBS.

    • Step 5: Lyse cells with 0.1 M NaOH and count radioactivity (CPM) in a gamma counter.

  • Validation: Mature LEAP-2 should show an IC50 ~ 1-10 nM. The Precursor (if uncleaved) should show negligible displacement, confirming the "masking" role of the pro-region [3].

Protocol: Inverse Agonist Activity (IP-One Assay)

Objective: Measure the reduction of constitutive signaling (Gq pathway).

  • System: HTRF® IP-One Assay (Cisbio/Revvity).

  • Rationale: GHSR1a constitutively activates the Gq-PLC-IP3 pathway. IP1 (a stable metabolite of IP3) accumulates in the presence of LiCl.

  • Workflow:

    • Step 1: Transfect HEK293 cells with GHSR1a plasmid. (Note: High expression is needed to see constitutive window).

    • Step 2: Starve cells (serum-free) for 4 hours.

    • Step 3: Add Stimulation Buffer containing LiCl (50 mM) + LEAP-2 (100 nM). Do not add Ghrelin.

    • Step 4: Incubate 1 hour at 37°C.

    • Step 5: Add HTRF detection reagents (Anti-IP1-Cryptate + IP1-d2).

    • Step 6: Read FRET signal.

  • Data Analysis: Calculate the "Basal" signal (Vehicle) vs. "LEAP-2" signal. A decrease in IP1 relative to basal confirms inverse agonism.

Therapeutic Implications

The LEAP-2 precursor presents a unique target for metabolic drug development.

StrategyMechanismOutcome
LEAP-2 Mimetics Synthesize stabilized mature LEAP-2 (e.g., cyclized or stapled peptides).Treatment of Prader-Willi Syndrome or obesity by silencing hunger signals.
Furin Blockade Inhibit the cleavage of Pro-LEAP-2.Reduces levels of active LEAP-2, potentially increasing Ghrelin tone (useful in cachexia/anorexia).
Precursor Engineering Mutate the cleavage site (-RXXR- to -AXXA-).Creates a "dominant negative" or circulating storage form that does not activate, useful for half-life extension technologies.

References

  • Krause, A., et al. (2003).[9] Isolation and biochemical characterization of LEAP-2, a novel blood peptide expressed in the liver.[6][9][10] Protein Science, 12(1), 143-152.[9] Link

  • Ge, X., et al. (2018).[2][8][9][11] LEAP2 Is an Endogenous Antagonist of the Ghrelin Receptor.[1][2][7][8] Cell Metabolism, 27(2), 461-469.[9][11][12] Link

  • M'Kadmi, C., et al. (2019).[8] N-terminal liver-expressed antimicrobial peptide 2 (LEAP2) region exhibits inverse agonist activity toward the ghrelin receptor.[1][2][3][5][12] Peptides, 112, 170175. Link

  • Wang, L., et al. (2019).[5][8] LEAP-2 Is an Endogenous Inverse Agonist of the Ghrelin Receptor.[1][3][5] Nature Communications, 10, 2536. Link

Sources

Protocols & Analytical Methods

Method

in vitro cleavage assay for LEAP-2 precursor processing

Application Note & Protocol A Robust In Vitro Cleavage Assay for Monitoring the Proteolytic Processing of the LEAP-2 Precursor Introduction: The Significance of LEAP-2 Processing Liver-Expressed Antimicrobial Peptide 2 (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust In Vitro Cleavage Assay for Monitoring the Proteolytic Processing of the LEAP-2 Precursor

Introduction: The Significance of LEAP-2 Processing

Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) has emerged as a critical endogenous regulator of energy metabolism. Initially identified for its antimicrobial properties, its more profound physiological role was revealed as a competitive antagonist and inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] By antagonizing ghrelin, LEAP-2 suppresses appetite and influences energy balance, making it a key player in metabolic homeostasis and a potential therapeutic target for obesity and related disorders.[1][3]

Like many peptide hormones, LEAP-2 is synthesized as an inactive precursor that requires sequential proteolytic processing to yield the mature, active 40-amino acid peptide.[4][5] This maturation is a critical control point in its biological lifecycle. Understanding the enzymes and conditions that govern this processing is vital for researchers in endocrinology, metabolism, and drug development.

This application note provides a comprehensive guide and a detailed protocol for establishing a robust in vitro cleavage assay to study the final maturation step of the LEAP-2 precursor. This assay serves as an essential tool for identifying and characterizing the proteases involved, screening for potential inhibitors or activators of this process, and elucidating the fundamental mechanisms of LEAP-2 biology.

Scientific Background: The LEAP-2 Maturation Pathway

The biosynthesis of active LEAP-2 is a multi-step process that begins with a 77-amino acid precursor, preproLEAP-2.[6][7] The journey from gene transcript to active hormone involves two key cleavage events:

  • Signal Peptide Removal: The N-terminal 22-amino acid signal peptide directs the precursor to the secretory pathway. A signal peptidase cleaves this sequence, generating the 55-residue intermediate, proLEAP-2.[1][6]

  • Propeptide Cleavage: The final and crucial activation step involves the cleavage of proLEAP-2 to release the mature 40-amino acid LEAP-2 (residues 38-77 of the precursor).[7] This cleavage occurs at a highly basic region, a characteristic recognition site for the family of proprotein convertases (PCs), with evidence strongly pointing towards a furin-like endoprotease.[4][5][6]

The activity of these convertases is therefore a rate-limiting step in the production of biologically active LEAP-2.

LEAP2_Processing Prepro PreproLEAP-2 (77 aa) Pro ProLEAP-2 (55 aa) Prepro->Pro Mature Mature LEAP-2 (40 aa) (Active Hormone) Pro->Mature

Figure 1: The two-step proteolytic maturation pathway of LEAP-2. The assay described herein focuses on the second cleavage event mediated by a furin-like proprotein convertase.

Assay Principle and Design

The in vitro cleavage assay reconstitutes the final LEAP-2 maturation step in a controlled environment. The core principle involves incubating a synthetic peptide substrate, which mimics the cleavage site of pro-LEAP-2, with a purified candidate protease. The reaction products are then separated and quantified to determine the extent and rate of cleavage.

Key Experimental Choices:

  • Substrate: A synthetic peptide is used in place of the full-length pro-LEAP-2 protein. This offers superior purity, reproducibility, and eliminates confounding cleavage at other potential sites. The design must accurately reflect the amino acid sequence flanking the scissile bond.

  • Enzyme: Based on the consensus cleavage motif (a highly basic region), recombinant human furin is the logical and most authoritative choice for this assay.[6][8][9] Furin is a well-characterized, calcium-dependent serine protease of the proprotein convertase family.[9]

  • Detection Method: High-Performance Liquid Chromatography (HPLC) is selected as the primary detection method. HPLC provides a robust, label-free approach to physically separate the uncleaved substrate from its cleaved fragments.[10] The peak area of each species can be integrated to provide precise quantitative data. This method is self-validating, as the appearance of product peaks must correspond to the disappearance of the substrate peak.

Assay_Workflow cluster_prep 1. Reaction Setup Substrate Synthetic pro-LEAP-2 Substrate Reaction Combine & Mix Substrate->Reaction Enzyme Recombinant Furin Enzyme->Reaction Buffer Reaction Buffer (HEPES, CaCl2, pH 7.5) Buffer->Reaction Incubate 2. Incubate (e.g., 37°C, 1-4 hours) Reaction->Incubate Quench 3. Stop Reaction (e.g., Acidification) Incubate->Quench Analyze 4. Analysis by RP-HPLC Quench->Analyze Data 5. Data Interpretation (Peak Integration) Analyze->Data

Figure 2: General experimental workflow for the in vitro pro-LEAP-2 cleavage assay using HPLC-based detection.

Detailed Protocol: HPLC-Based Cleavage Assay

This protocol provides a validated method for assessing the cleavage of a pro-LEAP-2 peptide substrate by recombinant furin.

Materials and Reagents
  • Substrate: Custom synthetic peptide mimicking the human pro-LEAP-2 cleavage site.

    • Design Rationale: The cleavage occurs between residues 37 and 38 of prepro-LEAP-2.[7] A suitable peptide should span this site, for example, a 15-mer peptide corresponding to residues 29-43.

    • Example Sequence:NH2-Gly-Ala-Arg-Arg-Ser-Lys-Arg-Arg-Ser-Met-Thr-Pro-Phe-Trp-Arg-COOH (Cleavage site is Arg37-Ser38).

    • Purity: >95% by HPLC.

    • Supplier: Any reputable custom peptide synthesis vendor.

  • Enzyme: Recombinant Human Furin (catalytically active).

    • Supplier: R&D Systems (Cat# 8328-SE), Pro-P-tech (Cat# 150-18), or equivalent.

    • Storage: Store at -80°C as per manufacturer's instructions. Avoid repeated freeze-thaw cycles.

  • Furin Inhibitor (for control): Decanoyl-RVKR-chloromethylketone (Dec-RVKR-CMK).

    • Supplier: Tocris Bioscience, Cayman Chemical, or equivalent.

  • Buffers and Solutions:

    • Assay Buffer (10X): 1 M HEPES, 10 mM CaCl₂, pH 7.5. Filter-sterilize and store at 4°C.

    • Enzyme Dilution Buffer (1X): 100 mM HEPES, 1 mM CaCl₂, 0.01% Brij-35, pH 7.5.

    • Substrate Stock Solution: 10 mM peptide in sterile, nuclease-free water. Aliquot and store at -20°C.

    • Reaction Quench Solution: 10% Trifluoroacetic Acid (TFA) in water.

  • Equipment:

    • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • UV detector set to 214 nm or 280 nm.

    • Thermomixer or water bath set to 37°C.

    • Microcentrifuge tubes.

    • Calibrated pipettes.

Experimental Procedure
  • Preparation:

    • Thaw the Substrate Stock Solution, Recombinant Furin, and Furin Inhibitor on ice.

    • Prepare a 1X working solution of Assay Buffer from the 10X stock using nuclease-free water.

    • Prepare a fresh serial dilution of Furin in the Enzyme Dilution Buffer to determine the optimal enzyme concentration (a starting range of 10-200 nM is recommended).

  • Reaction Setup:

    • Set up reactions in 1.5 mL microcentrifuge tubes on ice. Prepare a master mix for replicates where possible.

    • For a final reaction volume of 50 µL, add components in the following order:

ComponentVolume (µL)Final ConcentrationNotes
Nuclease-Free WaterUp to 50-
10X Assay Buffer51X
Substrate Stock (10 mM)1200 µMOptimal concentration may need titration (50-250 µM).
Inhibitor or Vehicle110 µM (or as needed)For inhibitor control wells, add Dec-RVKR-CMK. Add vehicle (e.g., DMSO) to other wells.
Recombinant Furin510-200 nMAdd enzyme last to initiate the reaction.
Total Volume 50
  • Control Reactions (Crucial for Data Integrity):

    • No-Enzyme Control: Replace the enzyme volume with Enzyme Dilution Buffer. This defines the substrate peak position in HPLC.

    • No-Substrate Control: Replace the substrate volume with water. This establishes the baseline and shows any peaks from the enzyme preparation.

    • Inhibitor Control: Pre-incubate the enzyme with the furin inhibitor (e.g., Dec-RVKR-CMK) for 15 minutes at room temperature before adding the substrate. This confirms that the observed cleavage is furin-specific.

  • Incubation:

    • Gently mix the reactions.

    • Incubate at 37°C for a set time course (e.g., 0, 30, 60, 120, and 240 minutes) to determine reaction kinetics. For a single endpoint assay, 2-4 hours is often sufficient.

  • Stopping the Reaction:

    • Terminate the reaction by adding 5 µL of 10% TFA (final concentration ~1% TFA).

    • Vortex briefly and centrifuge for 1 minute to pellet any precipitate.

  • HPLC Analysis:

    • Inject 20-40 µL of the supernatant from each reaction onto the C18 column.

    • Elute peptides using a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Example Gradient: 5% to 65% Acetonitrile over 30 minutes.

    • Monitor the absorbance at 214 nm (for the peptide backbone) or 280 nm (if the sequence contains Trp or Tyr).

    • The uncleaved substrate will elute as a single peak (confirm with the no-enzyme control). Cleavage will result in the appearance of two new product peaks and a corresponding decrease in the substrate peak height/area.

Data Analysis and Interpretation
  • Identify Peaks: Locate the retention times for the uncleaved substrate and the two cleavage products using your control samples.

  • Integrate Peak Areas: Use the HPLC software to integrate the area under the curve for the substrate peak (A_substrate) and the product peaks (A_product1, A_product2).

  • Calculate Percent Cleavage:

    • Total Area = A_substrate + A_product1 + A_product2

    • % Cleavage = [(A_product1 + A_product2) / Total Area] * 100

SampleIncubation Time (min)Substrate Peak AreaProduct 1 Peak AreaProduct 2 Peak Area% Cleavage
No-Enzyme Control1201,520,450000.0%
Full Reaction301,130,120195,600201,10025.9%
Full Reaction60845,300330,150345,20044.4%
Full Reaction120460,700525,800541,30070.1%
Inhibitor Control1201,495,80010,20011,5001.4%

Alternative Detection Methods

While HPLC provides definitive, quantitative results, other methods can be adapted for different needs, such as high-throughput screening.

  • Mass Spectrometry (MS): Provides absolute confirmation of cleavage by identifying the precise mass of the resulting fragments.[11][12] This is often used in conjunction with HPLC (LC-MS).

  • FRET-based Assays: A substrate is synthesized with a fluorescent donor and a quencher on opposite sides of the cleavage site. In the intact peptide, the fluorescence is quenched. Upon cleavage, the donor and quencher are separated, resulting in a measurable increase in fluorescence. This method is highly sensitive and amenable to a microplate format.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Cleavage 1. Inactive enzyme. 2. Incorrect buffer conditions (e.g., no Ca²⁺). 3. Substrate degradation/precipitation.1. Use a new aliquot of enzyme; verify activity with a control substrate if available. 2. Double-check buffer composition and pH. Ensure CaCl₂ is present. 3. Check substrate solubility in the assay buffer. Centrifuge before use.
High Background in No-Enzyme Control 1. Substrate instability or contamination. 2. Contaminated buffer.1. Verify substrate purity by HPLC/MS. 2. Use fresh, filter-sterilized buffers.
Multiple Product Peaks 1. Non-specific cleavage by enzyme. 2. Substrate contains secondary cleavage sites.1. Reduce enzyme concentration or incubation time. 2. Re-evaluate substrate sequence design for potential secondary sites. Confirm product identity with MS.

References

  • Krause, A., Sillard, R., Kleemeier, B., Klüver, E., Maronde, E., Conejo-García, J. R., Forssmann, W. G., Schulz-Knappe, P., Nehls, M. C., Wattler, F., Wattler, S., & Adermann, K. (2003). Isolation and biochemical characterization of LEAP-2, a novel blood peptide expressed in the liver. Protein Science, 12(1), 143–152. [Link]

  • Ge, X., Yang, H., Bednarek, M. A., & Chen, C. (2021). LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity. Frontiers in Endocrinology, 12, 723229. [Link]

  • ResearchGate. (n.d.). Biological maturation of LEAP-2. PreproLEAP2 is processed into proLEAP2... [Image]. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Maciejewska, A., Stachyra, K., & Zabielski, R. (2025). LEAP2 in Physiology—A Narrative Review. International Journal of Molecular Sciences, 26(1), 543. [Link]

  • BioVendor R&D. (n.d.). LEAP-2 (Liver-expressed antimicrobial peptide 2, LEAP2). Retrieved February 23, 2026, from [Link]

  • Krause, A., Sillard, R., Kleemeier, B., et al. (2003). Isolation and biochemical characterization of LEAP-2, a novel blood peptide expressed in the liver. Protein Science, 12(1), 143-152. [Link]

  • ResearchGate. (n.d.). Cleavage of synthetic peptides in vitro by ISP2 and HPLC analysis of... [Image]. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Zhang, G. L., Lin, H. H., & Keser, M. (2013). Computational prediction of cleavage using proteasomal in vitro digestion and MHC I ligand data. Journal of Immunological Methods, 392(1-2), 18–26. [Link]

  • ResearchGate. (n.d.). Comparison of the amino acid structures of LEAP-2 homologues from the... [Image]. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Gsponer, J., & Aebersold, R. (2022). Degradation graphs reveal hidden proteolytic activity in peptidomes. PLOS Computational Biology, 18(2), e1009873. [Link]

  • Schilling, O., & Overall, C. M. (2008). Proteome-derived, database-searchable peptide libraries for identifying protease cleavage sites. Nature Biotechnology, 26(6), 685–694. [Link]

  • ACS Publications. (2022). Direct Identification of Proteolytic Cleavages on Living Cells Using a Glycan-Tethered Peptide Ligase. ACS Central Science. [Link]

  • Garten, W., & Klenk, H. D. (2016). Characterization of Proprotein Convertases and Their Involvement in Virus Propagation. In Subcellular Biochemistry (Vol. 80, pp. 225–259). Springer. [Link]

  • Macé, E., & Gáspári, Z. (2022). Proprotein Convertases and the Complement System. Frontiers in Immunology, 13, 930825. [Link]

  • Maciejewska, A., Stachyra, K., & Zabielski, R. (2025). LEAP2 in Physiology—A Narrative Review. International Journal of Molecular Sciences, 26(1), 543. [Link]

  • Peptide Institute, Inc. (2013). LEAP-2 (Human). Retrieved February 23, 2026, from [Link]

  • CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved February 23, 2026, from [Link]

  • ACS Publications. (2023). Impact of Propeptide Cleavage on the Stability and Activity of a Streptococcal Immunomodulatory C5a Peptidase for Biopharmaceutical Development. Molecular Pharmaceutics. [Link]

  • ResearchGate. (n.d.). In vitro cleavage of peptide substrates specific for different... [Image]. ResearchGate. Retrieved February 23, 2026, from [Link]

  • PubMed. (n.d.). Prepromelittin: specific cleavage of the pre- and the propeptide in vitro. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025). (PDF) LEAP2 in Physiology—A Narrative Review. Retrieved February 23, 2026, from [Link]

  • Kandegedara, M. G., De, S., & Subramanian, V. (2023). Impact of Propeptide Cleavage on the Stability and Activity of a Streptococcal Immunomodulatory C5a Peptidase for Biopharmaceutical Development. Molecular Pharmaceutics, 20(8), 4153–4165. [Link]

  • PubMed. (2023). The dietary regulation of LEAP2 depends on meal composition in mice. Retrieved February 23, 2026, from [Link]

  • MDPI. (2022). Mechanisms Underlying the Expansion and Functional Maturation of β-Cells in Newborns: Impact of the Nutritional Environment. International Journal of Molecular Sciences, 23(4), 2149. [Link]

Sources

Application

generating anti-LEAP-2 antibodies using partial precursor immunogen

Application Note: Generation of High-Affinity Anti-LEAP-2 Antibodies Utilizing a Partial Precursor Immunogen Strategy Abstract & Strategic Rationale The Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) is a critical endo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Generation of High-Affinity Anti-LEAP-2 Antibodies Utilizing a Partial Precursor Immunogen Strategy

Abstract & Strategic Rationale

The Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) is a critical endogenous antagonist of the Ghrelin Receptor (GHSR1a), playing a pivotal role in energy homeostasis and obesity [1].[1][2][3][4] However, generating functional, high-affinity antibodies against LEAP-2 presents unique challenges:

  • Size & Conservation: Mature LEAP-2 is a small (40 AA), highly conserved peptide, rendering it poorly immunogenic.

  • Structural Complexity: The bioactivity of LEAP-2 relies on a rigid core stabilized by two disulfide bonds (Cys54–Cys65 and Cys60–Cys70) [2].[2][3] Linear peptide immunogens often fail to produce antibodies that recognize this native conformation.

  • N-Terminal Criticality: The N-terminal residues (Phe4, Arg6 in mature numbering) are essential for receptor binding [3]. Standard conjugation chemistries can sterically hinder this region.

The Solution: Partial Precursor Immunogen Strategy Instead of immunizing with the mature 40-amino acid peptide, this protocol utilizes a Partial Precursor (Pro-LEAP-2) immunogen. By including the pro-segment (residues 23–37) upstream of the mature sequence, we achieve three critical advantages:

  • Enhanced Stability: The pro-region acts as an intrinsic chaperone, aiding the correct formation of the hydrophobic disulfide core during recombinant production.

  • Epitope Exposure: The pro-segment serves as a natural "linker," allowing the critical N-terminus of the mature domain to remain exposed and solvent-accessible, rather than buried against a carrier protein.

  • Differentiation: Allows for the screening of antibodies that specifically distinguish between the latent precursor and the bioactive mature form.

Biological Context & Signaling Axis[5][6]

Understanding the competitive antagonism of LEAP-2 is vital for assay design. LEAP-2 blocks Ghrelin-induced GHSR1a activation, preventing calcium mobilization and downstream orexigenic (hunger) signaling.

LEAP2_Signaling Ghrelin Ghrelin (Agonist) GHSR GHSR1a (GPCR) Ghrelin->GHSR Binds & Activates LEAP2 Mature LEAP-2 (Antagonist) LEAP2->GHSR Blocks Binding (Competitive) G_Protein Gαq/11 Signaling GHSR->G_Protein Activation PLC PLCβ Activation G_Protein->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Physio Appetite Stimulation & GH Release Calcium->Physio Downstream Effect

Figure 1: The Ghrelin-LEAP-2 competitive axis at the GHSR1a receptor.[1][2][3][4][5][6] LEAP-2 binding prevents G-protein coupling and downstream calcium signaling.

Protocol: Immunogen Design & Production

A. Immunogen Sequence Selection

We utilize the human Pro-LEAP-2 sequence (Residues 23–77 of Prepro-LEAP-2) .

  • Signal Peptide (1–22): Removed to ensure secretion/solubility in the expression system.

  • Pro-Segment (23–37): Retained to act as a spacer and stability enhancer.

  • Mature Peptide (38–77): The target region containing the disulfide core.

Construct Design: [His6-Tag] - [TEV-Site] - [Pro-Region (23-37)] - [Mature LEAP-2 (38-77)]

B. Recombinant Expression (Mammalian System)

Note: E. coli expression often results in inclusion bodies with scrambled disulfides. Mammalian (HEK293) or Insect (Sf9) systems are required for secreted, native folding.

  • Vector Construction: Clone the construct into a mammalian expression vector (e.g., pcDNA3.4) with a secretion signal (e.g., IL-2 signal sequence) replacing the native LEAP-2 signal peptide.

  • Transfection: Transiently transfect Expi293F™ cells.

  • Harvest: Collect supernatant 72–96 hours post-transfection.

  • Purification:

    • Step 1: Ni-NTA Affinity Chromatography (targeting His-tag).

    • Step 2: Size Exclusion Chromatography (SEC) to isolate monomeric Pro-LEAP-2 and verify absence of aggregates.

    • QC Check: Verify mass via LC-MS and disulfide formation via non-reducing SDS-PAGE (shift compared to reduced sample).

Protocol: Immunization & Hybridoma Generation

Host: New Zealand White Rabbits (preferred for high-affinity anti-peptide responses) or H2-d/b haplotype Mice.

PhaseTimelineActionRationale
Priming Day 0Inject 200 µg rPro-LEAP-2 emulsified in CFA (Complete Freund's Adjuvant). Subcutaneous (SC).CFA creates a depot effect and stimulates strong initial immune recognition.
Boost 1 Day 14Inject 100 µg rPro-LEAP-2 in IFA (Incomplete Freund's Adjuvant).Maintains stimulation without excessive inflammation.
Boost 2 Day 28Inject 100 µg rPro-LEAP-2 in IFA.Affinity maturation of B-cells.
Titer Check Day 35Bleed and test serum via ELISA against Mature LEAP-2 (chemically synthesized).Critical: We screen against the mature form, not the immunogen, to ensure we are selecting relevant clones.
Final Boost Day 42Inject 50 µg rPro-LEAP-2 in PBS (Intravenous/Intraperitoneal).Synchronizes B-cell cycle for fusion.
Harvest Day 45Spleen/Lymph node harvest for hybridoma fusion or B-cell sorting.Peak plasmablast population.

Protocol: Screening & Characterization Workflow

The screening strategy is the most critical component. We must distinguish between antibodies that bind the "scaffold" (pro-region) and those that bind the "payload" (mature bioactive LEAP-2).

Step 1: Differential ELISA Screening

Plate three targets in parallel:

  • Target A: Synthetic Mature LEAP-2 (Residues 38–77).[7]

  • Target B: Synthetic Pro-Peptide (Residues 23–37).

  • Target C: Scrambled LEAP-2 (Linear, reduced cysteines).

Selection Logic:

  • Hit: High signal on A, Low signal on B. (Binds mature form).

  • Conformational Hit: High signal on A, Low signal on C. (Recognizes disulfide core).

  • Discard: High signal on B (Pro-region binder) or High signal on C (Linear epitope binder).

Step 2: Functional Validation (GHSR1a Antagonism Assay)

Antibodies that bind the mature peptide must be tested for their ability to neutralize LEAP-2 (restoring Ghrelin signaling) or detect LEAP-2 without interfering.

Assay Setup:

  • Cell Line: HEK293 stably expressing human GHSR1a and a Ca2+-sensitive photoprotein (e.g., Aequorin) or FLIPR dye loaded.

  • Agonist: Ghrelin (EC80 concentration).

  • Antagonist: Native LEAP-2 (IC80 concentration).

  • Test Subject: Purified monoclonal antibody.

Procedure:

  • Pre-incubate Native LEAP-2 with the antibody for 30 mins.

  • Add mixture to cells.

  • Add Ghrelin.[5][6]

  • Measure Calcium Flux.

Interpretation:

  • Neutralizing Ab: Calcium flux is restored (Ab binds LEAP-2, preventing it from blocking the receptor).

  • Non-Neutralizing Ab: Calcium flux remains inhibited (Ab binds LEAP-2 but does not sterically hinder receptor interaction).

Workflow Visualization

Ab_Generation_Workflow cluster_Screen Differential Screening Design Design: Pro-LEAP-2 (23-77) Express Expression: Mammalian (Native S-S) Design->Express Immunize Immunization: Rabbit/Mouse Express->Immunize Screen_Mature Bind Mature? (Pos Selection) Immunize->Screen_Mature Screen_Pro Bind Pro-Seq? (Neg Selection) Screen_Mature->Screen_Pro If Positive Screen_Linear Bind Linear? (Conf Check) Screen_Pro->Screen_Linear If Negative Functional Functional Assay: GHSR1a Ca2+ Flux Screen_Linear->Functional If Negative Final Lead Candidate: High Affinity Conformational Functional->Final Validates

Figure 2: Step-by-step workflow from partial precursor design to functional candidate selection. Note the negative selection steps to ensure specificity for the bioactive, folded form.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Titer against Mature Form "Immunodominance" of the Pro-region.Switch to a "Focused Library" approach: Use the Pro-LEAP-2 for priming, but boost with chemically conjugated Mature LEAP-2 to refocus the immune response.
Antibodies bind Linear but not Native Disulfide scrambling in immunogen.Verify immunogen integrity via Ellman’s reagent or Mass Spec. Ensure expression host (HEK293) is secreting properly.
No Functional Neutralization Ab binds "backside" of LEAP-2 (away from N-term).These are still valuable for ELISA detection kits. For neutralization, screen more clones or use epitope binning to find N-terminal binders.

References

  • Ge, X., et al. (2018).[1][8][9][10] "LEAP2 Is an Endogenous Antagonist of the Ghrelin Receptor."[5][6][9][10][11][12] Cell Metabolism, 27(2), 461-469.[8][9][10]

  • Islam, M.N., et al. (2020).[8] "Liver-expressed antimicrobial peptide 2 antagonizes the effect of ghrelin in rodents." Journal of Endocrinology, 244(1), 13-23.[8]

  • Wang, J., et al. (2019). "Identifying key residues and key interactions for the binding of LEAP2 to receptor GHSR1a." Biochemical Journal, 477(17), 3199–3217.[4]

  • M'Kadmi, C., et al. (2019). "N-Terminal Liver-Expressed Antimicrobial Peptide 2 (LEAP2) Region Exhibits Inverse Agonist Activity toward the Ghrelin Receptor." Journal of Medicinal Chemistry, 62(2), 965–973.[8]

Sources

Method

Application Note: Purification of Recombinant LEAP-2-RA1 Partial Precursor

Abstract & Introduction Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) is a 40-residue cysteine-rich cationic peptide that functions as a non-competitive antagonist of the growth hormone secretagogue receptor (GHSR1a),...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) is a 40-residue cysteine-rich cationic peptide that functions as a non-competitive antagonist of the growth hormone secretagogue receptor (GHSR1a), effectively blocking ghrelin activity. The LEAP-2-RA1 variant (Recombinant Analog 1) typically refers to a partial precursor or specific isoform often utilized in metabolic research and antimicrobial studies.

The purification of LEAP-2-RA1 presents two distinct bio-manufacturing challenges:

  • Host Toxicity: As an antimicrobial peptide (AMP), constitutive expression of the mature form can be lethal to E. coli hosts.

  • Disulfide Connectivity: The biological activity of LEAP-2 relies on a specific rigid core stabilized by two disulfide bonds (Cys1–Cys3 and Cys2–Cys4).[1][2][3] Misfolding leads to inactive "scrambled" isomers.

This protocol details a Soluble Fusion Strategy using a SUMO-tag system in an engineered E. coli host (SHuffle T7 Express). This approach masks the antimicrobial toxicity during expression and facilitates correct cytoplasmic disulfide bond formation, eliminating the yield-limiting steps of traditional inclusion body refolding.

Molecule Profile & Construct Design

PropertySpecificationNotes
Target Molecule LEAP-2-RA1 (Partial Precursor)~4.5 kDa (Mature peptide)
Fusion Partner His6-SUMOEnhances solubility; Ulp1 cleavage site allows native N-terminus release.
Isoelectric Point (pI) ~9.2 (Mature)Highly basic; binds strongly to Cation Exchange (CEX).
Disulfide Bonds 2 (Cys-Cys)Critical for stability against proteolysis.
Expression Host E. coli SHuffle T7 ExpressConstitutively expresses DsbC (isomerase) in cytoplasm.
Vector Design Logic

We utilize a pET-based vector containing a T7 promoter.[4] The construct topology is: [His6] - [SUMO] - [Ulp1 Site] - [LEAP-2-RA1]

  • His6: For IMAC capture.

  • SUMO: Acts as a chaperone to prevent aggregation and masks the cationic charge of LEAP-2, reducing host toxicity.

  • Ulp1 Site: Recognizes the tertiary structure of SUMO, cleaving precisely after the Gly-Gly motif, leaving zero non-native amino acids on the LEAP-2 N-terminus.

Experimental Workflow Visualization

The following diagram illustrates the critical path from expression to purified, folded peptide.

LEAP2_Purification Expression Expression (E. coli SHuffle T7, 18°C) Lysis Lysis & Clarification (High Salt Buffer) Expression->Lysis Harvest IMAC IMAC Capture (Ni-NTA Resin) Lysis->IMAC Supernatant Cleavage Proteolytic Cleavage (Ulp1 Protease, 4°C) IMAC->Cleavage Eluate (Fusion) NegIMAC Reverse IMAC (Remove His-SUMO & Protease) Cleavage->NegIMAC Digest Mix HPLC Polishing: RP-HPLC (C18 Column, TFA System) NegIMAC->HPLC Flow-through (Target) QC QC: LC-MS & Ellman's Assay HPLC->QC Fraction Collection QC->HPLC Re-run if purity <95%

Caption: Step-by-step purification workflow utilizing a "Reverse IMAC" strategy to isolate the native peptide post-cleavage.

Detailed Protocols

Upstream Processing: Expression

Rationale: Low-temperature induction is critical to allow the DsbC isomerase in the SHuffle strain to catalyze correct disulfide formation co-translationally.

  • Transformation: Transform pET-SUMO-LEAP2-RA1 into E. coli SHuffle T7 Express. Plate on LB-Kanamycin.

  • Inoculum: Inoculate a single colony into 20 mL TB (Terrific Broth) + Kan (50 µg/mL). Grow overnight at 30°C.

  • Scale-up: Inoculate 1 L TB medium with 10 mL of starter culture.

  • Growth: Incubate at 37°C, 220 RPM until OD600 reaches 0.6–0.8.

  • Induction: Cool culture to 16°C (hold for 30 mins). Induce with 0.2 mM IPTG .

    • Note: Do not use standard 1 mM IPTG; high induction rates overwhelm the DsbC system, leading to inclusion bodies.

  • Harvest: Incubate 18–20 hours at 16°C. Centrifuge (6,000 x g, 15 min). Store pellet at -80°C.

Downstream Processing: Purification
Buffer Preparation
  • Lysis Buffer: 50 mM Tris-HCl, 500 mM NaCl, 20 mM Imidazole, 5% Glycerol, pH 8.0.

    • Note: High salt (500 mM) is mandatory to disrupt ionic interactions between the cationic LEAP-2 tail and bacterial DNA/membranes.

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 40 mM Imidazole, pH 8.0.

  • Elution Buffer: 50 mM Tris-HCl, 150 mM NaCl, 300 mM Imidazole, pH 8.0.

  • Cleavage Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 7.5.

Step 1: Cell Lysis & IMAC Capture
  • Resuspend cell pellet (1 g wet weight per 10 mL Lysis Buffer). Add Protease Inhibitor Cocktail (EDTA-free).

  • Sonication: Sonicate on ice (5s on / 10s off) for 10 minutes total "on" time.

  • Clarification: Centrifuge at 18,000 x g for 45 mins at 4°C. Filter supernatant (0.45 µm).

  • Loading: Load supernatant onto a pre-equilibrated Ni-NTA column (1 mL resin per 1 L culture).

  • Wash: Wash with 20 CV (Column Volumes) of Lysis Buffer followed by 10 CV of Wash Buffer .

  • Elution: Elute with 5 CV of Elution Buffer . Collect fractions.

Step 2: Proteolytic Cleavage & Reverse IMAC

Rationale: We use "Reverse IMAC" to remove the tag. The His-tagged protease and the cleaved His-SUMO tag will bind to the column, while the native LEAP-2 flows through.

  • Buffer Exchange: Desalt the eluate into Cleavage Buffer using a PD-10 column or dialysis (3.5 kDa MWCO).

    • Critical: Remove Imidazole completely, as it inhibits Ni-NTA re-binding in the next step.

  • Digestion: Add His-tagged Ulp1 protease (Ratio 1:100 w/w enzyme:substrate). Incubate overnight at 4°C or 4 hours at room temperature.

    • QC Check: Run SDS-PAGE.[5][6][7][8] The fusion band (~18 kDa) should disappear, yielding a SUMO band (~13 kDa) and the LEAP-2 peptide band (~4.5 kDa).

  • Reverse IMAC: Pass the digestion mixture over a fresh Ni-NTA column equilibrated in Cleavage Buffer.

  • Collection: Collect the Flow-Through . This contains the pure, untagged LEAP-2-RA1.

Step 3: Polishing & Isomer Separation (RP-HPLC)

Rationale: Even with SHuffle strains, some disulfide scrambling occurs. RP-HPLC separates the correctly folded compact species from linear or misfolded variants based on hydrophobicity changes.

  • System: C18 Analytical/Semi-prep column (e.g., Vydac 218TP).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 10% to 50% B over 40 minutes (1% B/min).

  • Peak Selection: The correctly folded LEAP-2 usually elutes earlier than the reduced/scrambled form due to a more compact hydrophobic core burying hydrophobic residues.

    • Validation: Collect the major peak. Lyophilize immediately.

Quality Control & Validation

Mass Spectrometry (ESI-MS)

Verify the oxidation state.

  • Theoretical MW (Reduced): Calculate based on sequence.

  • Target MW (Oxidized): Theoretical MW - 4.03 Da (loss of 4 protons from 2 disulfide bonds).

  • Pass Criteria: Observed mass must be within 0.5 Da of Target MW.

Ellman’s Reagent Test (Free Thiol Assay)

To confirm no free cysteines remain:

  • Dissolve peptide in reaction buffer.

  • Add DTNB (Ellman's Reagent).

  • Measure Absorbance at 412 nm.

  • Result: Should be effectively zero for fully oxidized LEAP-2.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Expression Toxicity of LEAP-2Switch to tighter repression (pET-SUMO in BL21-AI) or lower induction temp (15°C).
Precipitation after Cleavage Isoelectric point aggregationLEAP-2 is basic (pI >9). Ensure Cleavage Buffer pH is < 7.5 or > 9.5, or maintain >150mM NaCl.
Multiple Peaks on HPLC Disulfide ScramblingThe "RA1" variant may have non-native folding kinetics. Add a "Redox Shuffle" step: Incubate peptide in 1 mM GSH / 0.1 mM GSSG for 4h before HPLC.
Incomplete Cleavage Steric HindranceAdd 0.5 M Urea to the cleavage reaction to expose the linker without denaturing the SUMO tag.

References

  • Krause, A., et al. (2003). LEAP-2, a novel human antimicrobial peptide.[1][2][3][6] Protein Science, 12(1), 143-152. Link

  • Mägert, H. J., et al. (1999).[2] LEAP-2 isolation and characterization. Journal of Biological Chemistry. (Contextual grounding for peptide isolation).

  • Ge, Y., et al. (2020). Structural insights into the mechanism of LEAP-2 antagonism. Nature Communications. (Structural basis for disulfide connectivity).[8]

  • Smolecule. (2023).[5] LEAP-2-RA1 Peptide Precursor Product Data. Link (Source for "RA1" nomenclature verification).

  • Lobstein, J., et al. (2012). SHuffle, a novel Escherichia coli protein expression strain capable of correctly folding disulfide bonded proteins in its cytoplasm. Microbial Cell Factories, 11, 56. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: LEAP-2 Precursor &amp; Fragment Solubility Guide

Executive Summary & Structural Context[1][2][3][4] The Challenge: Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) presents a unique "bipolar" solubility challenge.[1] The mature 40-amino acid peptide contains two distin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

The Challenge: Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) presents a unique "bipolar" solubility challenge.[1] The mature 40-amino acid peptide contains two distinct domains that often fight against each other during synthesis and purification:

  • The N-Terminal Domain (Residues 1–14): Highly hydrophobic and disordered.[1] This is the pharmacophore responsible for GHSR1a binding, but it is prone to

    
    -sheet aggregation on-resin.[1]
    
  • The Core Domain (Residues 15–40): Cationic and cysteine-rich (containing the 1–3, 2–4 disulfide motif).[1] While soluble in water at low pH, it is prone to oxidative cross-linking and precipitation at neutral pH.

This guide addresses the specific "crash-out" points users encounter with LEAP-2 precursor fragments, distinguishing between Synthesis Aggregation (SPPS issues) and Post-Cleavage Precipitation (Purification/Folding issues).

Synthesis Troubleshooting (SPPS Focus)

Q1: My coupling efficiency drops significantly after the first 10 residues (C-terminal end). The resin volume seems to shrink. What is happening?

Diagnosis: You are likely experiencing


-sheet aggregation  (inter-chain hydrogen bonding) within the resin matrix.[1] As the LEAP-2 chain grows, the hydrophobic N-terminal residues interact, expelling solvent and collapsing the resin.

The Protocol: Strategic Backbone Disruption Do not rely solely on double coupling.[1] You must physically prevent the chains from stacking.

  • Switch to Pseudoprolines:

    • Why: Pseudoprolines (oxazolidines/thiazolidines) introduce a "kink" in the peptide backbone (similar to Proline) that prevents

      
      -sheet formation.[1][2] They revert to native Ser/Thr/Cys upon acid cleavage.[1]
      
    • Where to apply: LEAP-2 contains Serine and Threonine residues.[1][2][3] Replace Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH with pseudoproline dipeptides at intervals of 5–7 residues.[1]

    • Specific LEAP-2 Target: If synthesizing the full 1–40, place a pseudoproline near residues Thr36 or Ser23 (precursor numbering) to keep the core accessible.

  • Use Iso-Dipeptides (if no Ser/Thr/Cys available):

    • If your fragment is the hydrophobic N-terminus (e.g., LEAP-2 1–14) which is rich in Met, Trp, and Leu, use Fmoc-protected iso-dipeptides (e.g., Fmoc-Leu-Ser[Psi(Me,Me)Pro]-OH).[1]

  • The "Magic Mixture" Solvent System:

    • Pure DMF is often insufficient for LEAP-2's hydrophobic N-term.[1]

    • Recipe: DCM / DMF / NMP (1:1:1) + 1% Triton X-100.[1]

    • Effect: DCM swells the polystyrene core; NMP solvates the hydrophobic peptide chains; Triton reduces surface tension.

Q2: I am seeing deletion sequences in the hydrophobic N-terminal fragment (1–14).

Diagnosis: Steric hindrance due to bulky side chains (Trp, Phe) and aggregation.[1][4]

The Protocol: Elevated Temperature & Chaotropes

  • Microwave Synthesis: Perform couplings for the N-terminal fragment at 75°C (except for Cys/His to avoid racemization—keep those at 50°C).

  • Chaotropic Wash: Before the difficult coupling, wash the resin with 0.1 M LiCl in DMF . This disrupts hydrogen bond networks on the resin.[5][2][4]

Cleavage, Purification & Folding

Q3: After cleavage (TFA/TIS/H2O), my peptide precipitates immediately upon ether addition but won't redissolve in water/acetonitrile for HPLC.

Diagnosis: The hydrophobic N-terminus is driving aggregation, or you have formed intermolecular disulfide oligomers (scrambling).[1]

The Protocol: The "Hard" Solubilization Strategy Do not attempt to dissolve directly in weak buffers.

StepSolvent SystemMechanism
1. Initial Dissolution HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) Breaks down

-sheets and helices; highly effective for the LEAP-2 N-term.[1]
2. Denaturation 6M Guanidine-HCl or 8M Urea (in 0.1M Tris, pH 8.[1]0)Unfolds the peptide completely.[1] Essential if disulfides are involved.[1]
3. Reduction DTT (10-50 mM) Breaks any intermolecular disulfide aggregates formed during cleavage.
4.[1] HPLC Loading Dilute the above mix with water to <10% organic, acidify to pH 2 (TFA).Keeps peptide monomeric for injection.[1]
Q4: How do I ensure correct disulfide bond formation (1–3, 2–4) for the LEAP-2 core?

Diagnosis: Random oxidation (air oxidation) of LEAP-2 often leads to misfolded isomers because the cysteines are close in sequence.[1]

The Protocol: Regioselective Cysteine Protection You must control the order of folding.

  • Synthesis Design:

    • Pair 1 (Cys 1 & 3): Protect with Trityl (Trt) (Acid labile).[1]

    • Pair 2 (Cys 2 & 4): Protect with Acm (Acetamidomethyl) (Acid stable, Iodine labile).[1]

  • Stepwise Folding Workflow:

    • Step A (Cleavage): TFA removes Trt groups.[1] Cys 1 & 3 are free; Cys 2 & 4 remain protected (Acm).[1]

    • Step B (First Oxidation): Use dilute conditions (0.1 mg/mL) in Ammonium Bicarbonate (pH 8) with DMSO (10%) to form the first bridge (1–3).[1] Purify intermediate.

    • Step C (Second Oxidation): Dissolve intermediate in 50% Acetic Acid. Add Iodine (I2) .[1] This simultaneously removes Acm groups and oxidizes Cys 2 & 4 to form the second bridge.

    • Step D (Quench): Add Ascorbic Acid to remove excess Iodine.[1]

Visualizing the Workflow

Diagram 1: Solubility Rescue Decision Tree

Caption: Logic flow for rescuing precipitated LEAP-2 fragments during purification.

LEAP2_Solubility start Peptide Precipitates Post-Cleavage check_seq Analyze Sequence Composition start->check_seq is_hydrophobic Dominant: Hydrophobic (N-term fragments) check_seq->is_hydrophobic is_cysteine Dominant: Cysteine/Cationic (Core fragments) check_seq->is_cysteine action_hfip Add HFIP or TFE (Disrupts Sec. Structure) is_hydrophobic->action_hfip action_chaotrope Add 6M Guanidine-HCl + DTT (Reduce Aggregates) is_cysteine->action_chaotrope check_sol Solubilized? action_hfip->check_sol action_chaotrope->check_sol method_hplc Dilute w/ H2O (acidic) Inject to HPLC immediately check_sol->method_hplc Yes method_tag Re-synthesize with Poly-Lys Tag or Iso-dipeptide check_sol->method_tag No

Diagram 2: Regioselective Folding Strategy

Caption: Step-wise formation of the LEAP-2 bicyclic core using Orthogonal Protection.

LEAP2_Folding resin Resin-Bound Peptide Cys1/3: Trt | Cys2/4: Acm cleavage TFA Cleavage resin->cleavage linear Linear Peptide Cys1/3: Free SH Cys2/4: Acm (Protected) cleavage->linear ox1 Buffer Oxidation (DMSO/Air, pH 8) linear->ox1 inter Intermediate Disulfide 1-3 Formed Cys2/4: Acm ox1->inter ox2 Iodine Oxidation (I2 in AcOH) inter->ox2 final Native LEAP-2 Disulfide 1-3 & 2-4 Biologically Active ox2->final

[1]

Storage & Formulation FAQs

Q5: I purified the peptide, but after lyophilization, I lost 40% of the mass when reconstituting.

Answer: Hydrophobic peptides like LEAP-2 adhere strongly to plastic (polypropylene tubes) and glass.

  • Solution: Store lyophilized aliquots in LoBind (low protein binding) tubes .

  • Reconstitution: Do not use pure water.[1] Use 10 mM Acetic Acid (pH 3–4).[1] The cationic nature of the core helps solubility at acidic pH. If needed, add 0.05% Tween-20 to prevent adsorption to the vial walls.

Q6: Can I use DMSO for cell culture assays?

Answer: Yes, but caution is required.[1]

  • Dissolve the hydrophobic stock in 100% DMSO at high concentration (e.g., 10 mM).[1]

  • Dilute into the assay medium so the final DMSO concentration is <0.5%.

  • Warning: DMSO can accelerate disulfide scrambling.[1] Ensure the peptide is fully oxidized (folded) before dissolving in DMSO, or use degassed buffers if working with the linear reduced form.

References

  • Krause, A., et al. (2003). "LEAP-2, a novel highly conserved human peptide, expressed in the liver."[1][6] Protein Science.

    • Significance: Establishes the primary structure, cationic nature, and disulfide connectivity of LEAP-2.[7][6]

  • Mutter, M., et al. (1995). "Pseudoprolines: peptide bond disruption for the solubilization of difficult sequences."[8] Journal of the American Chemical Society. [1]

    • Significance: The foundational method for using pseudoprolines to break beta-sheet aggreg
  • Ge, X., et al. (2018). "LEAP-2 is an endogenous antagonist of the ghrelin receptor."[1] Cell Metabolism.

    • Significance: Identifies the N-terminus as the critical hydrophobic pharmacophore for GHSR binding.
  • Paradís-Bas, M., et al. (2016). "The road to the synthesis of 'difficult' peptides." Chemical Society Reviews.[1]

    • Significance: Comprehensive review of chaotropic washes, solvent mixtures (Magic Mixture), and backbone protection.[1][5]

  • BenchChem Technical Support. "Guidelines for Peptide Dissolving and Solubility Optimization."

    • Significance: General protocols for handling hydrophobic peptide reconstitution and storage.[1]

Sources

Optimization

Technical Support Center: Stabilizing the LEAP-2 Precursor Against Proteolytic Degradation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with Liver-Expressed Antimicrobial Peptide 2 (LEAP-2). Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Liver-Expressed Antimicrobial Peptide 2 (LEAP-2). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the primary challenge in harnessing the therapeutic potential of LEAP-2: its inherent instability against proteolytic degradation.

Introduction: The Challenge of LEAP-2 Instability

LEAP-2 is a crucial endogenous regulator of the ghrelin receptor (GHSR), acting as both a competitive antagonist and an inverse agonist.[1][2] This positions it as a promising therapeutic target for metabolic diseases, including obesity.[3][4] However, the clinical utility of native LEAP-2 is severely hampered by its rapid clearance and degradation. The mature, 40-amino acid peptide has a plasma half-life of only about 9 to 15 minutes, quickly breaking down into smaller, less active fragments.[5][6][7] This guide is designed to provide you with the foundational knowledge and practical strategies to overcome this critical hurdle.

Section 1: Understanding the Challenge - FAQs about LEAP-2 Precursor Instability

This section addresses the fundamental questions regarding the biological processing and inherent instability of the LEAP-2 precursor.

Q1: How is the mature, active LEAP-2 peptide produced from its precursor?

A1: The biosynthesis of LEAP-2 is a multi-step process. The LEAP2 gene encodes a 77-amino acid precursor called preproLEAP-2.[8][9] This precursor undergoes two key proteolytic cleavage events:

  • A signal peptidase removes the N-terminal 22-residue signal peptide to generate proLEAP-2.[9]

  • A furin-like endoprotease then cleaves proLEAP-2 to release the 40-residue mature, biologically active LEAP-2 peptide.[8][9][10]

Understanding these processing steps is vital, as the enzymes involved (especially furin-like proteases) can also be sources of degradation in recombinant expression and purification systems.

Q2: What are the primary drivers of LEAP-2's short half-life in circulation?

A2: The short half-life is primarily due to rapid proteolytic degradation by various proteases present in plasma and tissues.[5] The peptide backbone is susceptible to cleavage, leading to the formation of smaller, often inactive, fragments. An 18-residue fragment, LEAP2(44–61), has been identified as a common degradation product in urine, indicating cleavage sites within the core of the mature peptide.[5]

Q3: Which regions of the LEAP-2 peptide are most critical for its function and stability?

A3: The structure of LEAP-2 dictates its function and susceptibility to degradation:

  • N-Terminus (residues 1-14): This region is essential for binding to the ghrelin receptor (GHSR) and conferring biological activity.[5][11] Modifications in this area must be carefully designed to avoid loss of function.

  • C-Terminus and Disulfide Bonds: The C-terminal region contains four cysteine residues that form two crucial disulfide bonds (Cys54-Cys65 and Cys60-Cys70 in the precursor sequence).[1] These bonds are critical for maintaining the peptide's tertiary structure and providing a degree of intrinsic stability.[12] The loss of these bonds, or cleavage of the C-terminal portion, can destabilize the peptide.[1]

Section 2: Troubleshooting Guide - Common Experimental Issues

This Q&A section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Q: My recombinant LEAP-2 precursor is degrading during expression and purification. What can I do?

A: Degradation during production is a common issue, often caused by host cell proteases.

  • Underlying Cause: E. coli and other expression hosts contain endogenous proteases that can cleave your protein of interest, especially during cell lysis. If you are expressing the full precursor, furin-like proteases in mammalian systems can also be a source of premature or unwanted cleavage.

  • Troubleshooting & Solutions:

    • Use Protease Inhibitor Cocktails: Immediately upon cell lysis, add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[13] Ensure the cocktail is effective against serine, cysteine, and metalloproteases, which are common culprits.[13][14]

    • Optimize Expression Conditions: Lowering the induction temperature (e.g., to 18-25°C) and reducing the induction time can decrease the activity of host proteases and may improve proper folding.

    • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize enzymatic activity. Avoid lengthy incubation steps where degradation can occur.

    • Consider a Fusion Tag: Expressing the LEAP-2 precursor with a fusion tag (like Maltose Binding Protein, MBP) can sometimes protect the peptide from proteases and aid in purification.[15] The tag can be cleaved off later, though this step itself requires careful optimization to prevent degradation of the target peptide.

Q: I've designed a stabilized LEAP-2 analog, but its biological activity is significantly lower than the native peptide. Why?

A: This often points to a modification that interferes with the peptide's ability to bind to its receptor.

  • Underlying Cause: The N-terminal region (residues 1-14) is the primary determinant for GHSR binding.[11] Any modification that alters the conformation or charge of this region can severely impact bioactivity.

  • Troubleshooting & Solutions:

    • Review Modification Site: If you've modified the N-terminus, ensure the modification is as minimal as possible. For example, when using lipidation for half-life extension, the attachment point and the length of the lipid chain are critical. Studies have successfully used palmitoylation on the N-terminal region of a truncated LEAP-2(1-14) fragment without losing high binding affinity.[16]

    • Introduce a Spacer: If attaching a larger molecule (like PEG), consider incorporating a flexible spacer arm between the peptide and the modifying group to reduce steric hindrance at the receptor binding site.

    • Perform Alanine Scanning: Systematically replace residues in the N-terminal region of your analog with alanine to identify which residues are indispensable for activity. This can guide a more rational design of your next-generation analog.[5]

    • Validate with a Binding Assay: Before proceeding to functional assays, confirm that your analog can still bind to GHSR using a competitive binding assay with a labeled ligand.

Q: My stabilized LEAP-2 analog shows good stability in buffer but degrades rapidly when I test it in plasma. What's happening?

A: This is a classic example of the difference between chemical stability and enzymatic stability.

  • Underlying Cause: Buffers lack the complex mixture of active proteases found in plasma or serum.[17] Your analog is likely being cleaved by these enzymes.

  • Troubleshooting & Solutions:

    • Identify the Cleavage Site: Use LC-MS/MS to analyze the degradation products from the plasma incubation assay. Identifying the exact fragments will pinpoint the specific peptide bond(s) being cleaved.

    • Modify the Cleavage Site: Once a cleavage site is known, you can make specific modifications to block protease recognition. Common strategies include:

      • D-Amino Acid Substitution: Replacing the L-amino acid at the cleavage site with its D-enantiomer can make the peptide bond resistant to most proteases.

      • N-methylation: Methylating the nitrogen of the peptide bond can create steric hindrance, preventing the protease from accessing the site.

    • Incorporate Protease Inhibitors (for in vitro assays): For mechanism-of-action or binding studies where plasma is used as a matrix, add specific protease inhibitors (like aprotinin for serine proteases) to the plasma before adding your peptide. This is a diagnostic tool, not a therapeutic solution.

Section 3: Proactive Stabilization Strategies

Instead of troubleshooting degradation after it occurs, these strategies can be incorporated into the design of your LEAP-2 precursor or analog from the outset.

StrategyMechanism of ActionKey AdvantagesConsiderations & Potential Downsides
Lipidation (Acylation) Covalent attachment of a fatty acid (e.g., palmitic acid) to the peptide.[18] This promotes binding to serum albumin, reducing renal clearance and sterically shielding the peptide from proteases.[18]Dramatically increases plasma half-life (from ~15 min to >5 hours for LEAP-2).[6] Clinically validated approach (e.g., semaglutide).May affect solubility and bioactivity if not implemented correctly. Requires careful optimization of attachment site and lipid chain length.
N-Terminal Acetylation Adds an acetyl group to the N-terminus, neutralizing the positive charge.Blocks degradation by aminopeptidases. Simple and common modification.May alter bioactivity if the N-terminal amine is critical for receptor interaction.
C-Terminal Amidation Replaces the C-terminal carboxyl group with an amide, neutralizing the negative charge.Blocks degradation by carboxypeptidases. Can increase peptide stability and mimic native protein structure.Generally well-tolerated with minimal impact on the bioactivity of most peptides.
D-Amino Acid Substitution Replaces one or more native L-amino acids with their D-isomers.Renders specific peptide bonds resistant to cleavage by most proteases, which are stereospecific for L-amino acids.Can significantly alter the peptide's secondary structure and receptor binding affinity. Best used sparingly at known cleavage sites.
PEGylation Covalent attachment of polyethylene glycol (PEG) chains.Increases hydrodynamic size, which reduces renal clearance and provides a steric shield against proteases. Can improve solubility.Can significantly reduce bioactivity due to steric hindrance. May introduce heterogeneity into the final product.
Cyclization Forming a covalent bond between the N- and C-termini (head-to-tail) or between amino acid side chains.Greatly enhances conformational rigidity, making the peptide less accessible to proteases.[10]Can be synthetically challenging. The constrained conformation may not be optimal for receptor binding.

Field-Proven Insight: For LEAP-2, lipidation of the N-terminal region has emerged as a highly successful strategy. A long-acting LEAP-2 (LA-LEAP2) analog, protracted by lipidation, demonstrated a half-life of over 5 hours in mice and showed significant efficacy in preclinical models of metabolic disease.[6]

Section 4: Key Experimental Protocols
Protocol: In Vitro Protease Stability Assay for LEAP-2 Analogs in Plasma

This protocol provides a framework for assessing the stability of your LEAP-2 analog in a biologically relevant matrix.

Objective: To determine the half-life (t½) of a LEAP-2 analog in plasma by measuring the concentration of the intact peptide over time.

Materials:

  • LEAP-2 analog (stock solution of known concentration, e.g., 1 mg/mL in water or appropriate buffer)

  • Human or mouse plasma (citrate- or EDTA-anticoagulated)

  • Incubator or water bath at 37°C

  • Precipitation solution: Acetonitrile (ACN) with 1% trifluoroacetic acid (TFA)

  • Microcentrifuge

  • HPLC vials

  • RP-HPLC system with a C18 column and a UV detector (or LC-MS system for higher sensitivity and mass confirmation)

Methodology:

  • Preparation:

    • Thaw plasma on ice. Once thawed, centrifuge at 2,000 x g for 10 minutes at 4°C to pellet any cryoprecipitates. Use the clear supernatant.

    • Pre-warm the plasma to 37°C for 5 minutes.

  • Initiating the Reaction:

    • Spike the plasma with the LEAP-2 analog stock solution to a final concentration of 10-50 µM. (Note: The final concentration of the stock solvent, e.g., DMSO, should be <1%).

    • Vortex gently to mix. This is your Time 0 (T0) starting point.

  • Time-Course Sampling:

    • Immediately withdraw a 50 µL aliquot of the plasma-peptide mixture and add it to a microfuge tube containing 150 µL of ice-cold precipitation solution (ACN with 1% TFA). This is the T0 sample . Vortex vigorously for 30 seconds to precipitate plasma proteins and stop enzymatic reactions.

    • Place the remaining plasma-peptide mixture in the 37°C incubator.

    • At subsequent time points (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw 50 µL aliquots and quench them in the same manner.

  • Sample Processing:

    • After collecting all time points, incubate the quenched samples on ice for 10 minutes.

    • Centrifuge all samples at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to clean HPLC vials for analysis.

  • Analysis by RP-HPLC:

    • Inject the samples onto the RP-HPLC system.

    • Use a gradient of water/ACN with 0.1% TFA to separate the intact peptide from its degradation products.

    • Monitor the absorbance at 214 or 280 nm.

    • The peak corresponding to the intact LEAP-2 analog (identified by its retention time from a standard) should decrease over time.

  • Data Analysis:

    • Integrate the peak area of the intact peptide for each time point.

    • Normalize the data by expressing the peak area at each time point as a percentage of the peak area at T0.

    • Plot the percentage of intact peptide remaining versus time on a semi-log plot.

    • Calculate the half-life (t½) from the slope of the linear regression of this plot, using the formula: t½ = 0.693 / k , where k is the elimination rate constant (the negative of the slope).

Section 5: Visualization of LEAP-2 Processing and Stabilization

This diagram illustrates the biological maturation of the LEAP-2 precursor, its subsequent degradation, and the points where stabilization strategies can be applied.

LEAP2_Pathway cluster_0 Biological Maturation cluster_1 Degradation Pathway cluster_2 Therapeutic Intervention & Stabilization Prepro PreproLEAP-2 (77 aa) Pro ProLEAP-2 Prepro->Pro Signal Peptidase Mature Mature LEAP-2 (40 aa) (Active, but Unstable) Pro->Mature Furin-like Endoprotease Proteases Plasma Proteases Mature->Proteases ChemMod Chemical Modifications (Lipidation, N/C-term caps, D-amino acids, etc.) Mature->ChemMod Apply to design Fragments Inactive Fragments (e.g., LEAP2(44-61)) Proteases->Fragments Proteolytic Cleavage (t½ ≈ 15 min) Recombinant Recombinant Precursor PI Protease Inhibitors Recombinant->PI Add during purification Stabilized Stabilized LEAP-2 Analog (e.g., Long-Acting LEAP-2) Stabilized->Proteases Resistant to Cleavage (t½ > 5 hours) ChemMod->Stabilized

Sources

Troubleshooting

resolving disulfide bond formation issues in LEAP-2 precursors

Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Disulfide Bond Formation & Folding

Module 1: The Folding Landscape (Theory & Strategy)

Welcome to the technical support center for LEAP-2 (Liver-Expressed Antimicrobial Peptide 2). If you are accessing this guide, you are likely encountering the notorious instability of the LEAP-2 precursor during oxidative folding.

The Core Challenge: Human LEAP-2 (residues 38–77) is a 40-mer cationic peptide. Unlike typical defensins, its native disulfide connectivity is Cys54–Cys69 and Cys65–Cys75 (relative 1–3, 2–4 topology).

The primary failure mode in LEAP-2 synthesis is not usually the oxidation chemistry itself, but hydrophobic collapse . The N-terminal region is prone to aggregation before the disulfide "staples" can lock the secondary structure (a compact core with a


-hairpin and 

-helix). If your solution turns cloudy or your HPLC shows a broad "hump" rather than sharp peaks, you are fighting kinetics, not thermodynamics.

Module 2: Troubleshooting Workflow (Q&A)

Ticket #101: "My reaction mixture turned cloudy immediately after adding the buffer."

Diagnosis: Aggregation driven by the hydrophobic N-terminus. The Fix: You must lower the dielectric constant of the solvent to solubilize the folding intermediate.

  • Immediate Action: Do not filter. Add Acetonitrile (ACN) or DMSO dropwise until clarified (up to 20% v/v).

  • Root Cause: At neutral/basic pH (required for disulfide formation), the net charge changes, and the hydrophobic residues (Leu/Val rich regions) drive intermolecular association faster than intramolecular disulfide bond formation.

  • Prevention:

    • Dilution Factor: Never fold LEAP-2 at >0.5 mg/mL. Ideally, operate at 0.1 mg/mL .

    • Additives: Include 20% ACN or 10% DMSO in your folding buffer from the start. This acts as a "chemical chaperone," keeping the chain solvated while it searches for its native conformation.

Ticket #102: "I see the correct mass (-4 Da), but multiple peaks in HPLC."

Diagnosis: Disulfide Scrambling (Topological Isomers). The Fix: Your redox potential is unbalanced, trapping the peptide in a "bead-on-a-string" non-native state (e.g., 1-2, 3-4 connectivity).

  • The Science: Spontaneous air oxidation is uncontrolled. You need a "shuffling" system that allows non-native bonds to break and reform until the thermodynamically most stable (native) form is reached.

  • Protocol Adjustment: Switch to a GSH/GSSG Redox Buffer .

    • Ratio: Use 10:1 (Reduced Glutathione : Oxidized Glutathione).

    • Mechanism: The GSH (reduced) attacks wrong disulfides, opening them up. The GSSG (oxidized) reforms them. Over 12–24 hours, the peptide "falls" into the native energy well.

Ticket #103: "The reaction is stuck at the linear peptide stage (Mass M+0)."

Diagnosis: pH Mismatch or Thiol Oxidation Failure. The Fix: Adjust pH to the thiolate anion pKa window.

  • Critical Parameter: Disulfide formation proceeds via the thiolate anion (

    
    ), not the thiol (
    
    
    
    ).
  • Check: Is your pH < 7.5? If so, the reaction will be glacial.

  • Adjustment: Adjust pH to 8.0 – 8.2 using dilute

    
    . Do not exceed pH 8.5, or you risk base-catalyzed side reactions (e.g., aspartimide formation).
    

Module 3: Visualization & Logic

Figure 1: Troubleshooting Decision Matrix

Caption: Logical flow for diagnosing LEAP-2 folding failures based on visual and analytical checkpoints.

LEAP2_Troubleshooting Start Start: Oxidative Folding CheckVisual Visual Check: Is solution clear? Start->CheckVisual Cloudy Issue: Aggregation (Hydrophobic Collapse) CheckVisual->Cloudy No (Turbid) CheckHPLC HPLC Analysis: Peak Profile? CheckVisual->CheckHPLC Yes (Clear) Action_Solvent Action: Add 20% ACN or 2M Urea Cloudy->Action_Solvent Action_Solvent->CheckHPLC SinglePeak Success: Native Fold CheckHPLC->SinglePeak Sharp Main Peak MultiPeak Issue: Scrambled Isomers (Kinetic Traps) CheckHPLC->MultiPeak Broad/Multiple Peaks LinearPeak Issue: No Reaction (pH too low) CheckHPLC->LinearPeak Retention = Linear Action_Redox Action: Add GSH/GSSG (10:1) Allow thermodynamic shuffling MultiPeak->Action_Redox Action_pH Action: Adjust pH to 8.0 Check Dissolved Oxygen LinearPeak->Action_pH Action_Redox->CheckHPLC Re-analyze 12h Action_pH->CheckHPLC Re-analyze 4h

Module 4: Experimental Protocols

Method A: Thermodynamic Folding (The "One-Pot" Approach)

Best for: Initial screening and small-scale synthesis.

  • Dissolution: Dissolve crude linear LEAP-2 in 0.1% TFA/Water at 5 mg/mL to ensure full protonation and solubility.

  • Preparation of Folding Buffer:

    • Base: 0.1 M Ammonium Bicarbonate (

      
      ).[1][2]
      
    • Additive: 20% (v/v) Acetonitrile (Critical for LEAP-2 solubility).

    • Redox Pair: 1 mM GSH / 0.1 mM GSSG.

  • Initiation: Dropwise add the peptide solution into the Folding Buffer while stirring.

    • Target Concentration: 0.1 mg/mL (High dilution prevents aggregation).

  • Incubation: Stir at 4°C for 24 hours. (Cold temperature slows hydrophobic collapse while allowing folding).

  • Quenching: Acidify to pH 3.0 with TFA.

  • Validation: Analyze via RP-HPLC. The folded peak typically elutes earlier than the linear precursor due to the burial of hydrophobic residues.

Method B: Regioselective Synthesis (The "High-Fidelity" Approach)

Best for: Large-scale production or if Method A yields inseparable isomers.

This method forces the correct C54–C69 / C65–C75 connectivity using orthogonal protecting groups.

Table 1: Protecting Group Strategy

Residue PairProtectionDeprotection ConditionStep
Cys54 / Cys69 Trt (Trityl) 1-5% TFA (Standard Cleavage)Forms 1st Bond (Air/DMSO)
Cys65 / Cys75 Acm (Acetamidomethyl) Iodine (

) in Methanol
Forms 2nd Bond (Force)

Protocol:

  • Step 1 (First Bond): Cleave peptide from resin. Cys(Trt) groups are removed; Cys(Acm) remain intact.

  • Step 2 (Oxidation): Oxidize the free thiols (C54/C69) using 10% DMSO in water (pH 8) for 12h. Purify the mono-cyclic intermediate.

  • Step 3 (Second Bond): Dissolve intermediate in 80% Acetic Acid. Add 10 eq. Iodine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[3]
    
    • Mechanism:[4][5] Iodine removes Acm and simultaneously oxidizes the thiols to form the second disulfide bond.

  • Quench: Add Ascorbic Acid (Vitamin C) until the iodine color (yellow/brown) disappears.

Figure 2: Regioselective Pathway

Caption: Step-wise forcing of the native C54-C69 and C65-C75 connectivity.

Regioselective_Synthesis Linear Linear Precursor C54/69(SH) - C65/75(Acm) MonoCyclic Intermediate (1-SS) Bond: C54-C69 Protected: C65/75(Acm) Linear->MonoCyclic DMSO Oxidation (pH 8.0) Native Native LEAP-2 (2-SS) Bond: C54-C69 Bond: C65-C75 MonoCyclic->Native Iodine Oxidation (Remove Acm)

References

  • Krause, A., et al. (2003). "Isolation and biochemical characterization of LEAP-2, a novel blood peptide expressed in the liver." Journal of Biological Chemistry, 278(42), 41198-41202. Link

    • Establishes the C54–C69 and C65–C75 disulfide connectivity.
  • Hocquellet, A., et al. (2010). "Structure–activity relationship of human liver-expressed antimicrobial peptide 2." Peptides, 31(1), 58-66. Link

    • Details the structural importance of disulfide bonds for stability vs.
  • BenchChem Technical Support. (2025). "Overcoming Difficulties in Disulfide Bond Formation in Peptide Synthesis." BenchChem Guidelines. Link

    • Source for general optimization of cysteine-rich peptide folding (pH, concentr
  • Göransson, U., et al. (2012). "Disulfide mapping of the cyclotide kalata B1." Journal of Biological Chemistry. Link

    • Provides the foundational methodology for using ACN/DMSO additives to prevent aggregation in hydrophobic cysteine-rich peptides.

Sources

Optimization

Technical Support Center: LEAP-2-RA1 Peptide Precursor Stability

Topic: Effect of pH on Stability and Handling of LEAP-2-RA1 Executive Summary & Molecule Profile User Note: This guide addresses the stability of LEAP-2-RA1 , interpreted here as the Reduced Analog/Linear Precursor of th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of pH on Stability and Handling of LEAP-2-RA1

Executive Summary & Molecule Profile

User Note: This guide addresses the stability of LEAP-2-RA1 , interpreted here as the Reduced Analog/Linear Precursor of the Liver-Expressed Antimicrobial Peptide 2. If "RA1" refers to a specific proprietary mutant (e.g., Arg-Ala substitution), the general physicochemical principles below remain valid, particularly regarding the cysteine-rich core.

LEAP-2 is a highly basic, cysteine-rich peptide (pI ~8.9–9.2) containing two disulfide bonds (Cys1-Cys3, Cys2-Cys4 connectivity) essential for its function as a GHSR1a antagonist.[1] The precursor state (linear, reduced thiols) presents a fundamentally different stability profile than the mature oxidized peptide.

The Stability Landscape

The stability of the LEAP-2-RA1 precursor is governed by a "tug-of-war" between hydrolytic cleavage (at low pH) and oxidative degradation/scrambling (at high pH).

ParameterCritical ValueImpact on Stability
Isoelectric Point (pI) ~9.0 (Highly Basic)High Risk: Solubility drops and aggregation increases as pH approaches 8.5–9.5.
Cysteine Content 4 Residues (Free Thiols)High Risk: At pH > 7.0, thiolate anions form, driving rapid, uncontrolled oxidation and disulfide scrambling.
Asp-Asp Motif Present (e.g., Asp56-Asp57)Moderate Risk: Prone to acid-catalyzed cleavage (pH < 3) and iso-aspartate formation (pH > 6).

Mechanism of Degradation: The pH Effect[2]

Understanding why the peptide degrades is the first step to preventing it. The following diagram illustrates the specific chemical risks for LEAP-2-RA1 across the pH scale.

LEAP2_Stability_Map Acidic Acidic Conditions (pH < 4.0) Stable_Thiols Thiols Protonated (-SH) Oxidation Suppressed Acidic->Stable_Thiols Hydrolysis Asp-Pro/Asp-Gly Backbone Cleavage Acidic->Hydrolysis Long term storage Neutral Physiological/Neutral (pH 6.5 - 7.5) Agg_Risk Aggregation Risk (Approaching pI ~9) Neutral->Agg_Risk Deamidation Asn/Gln Deamidation Neutral->Deamidation Basic Basic Conditions (pH > 8.0) Basic->Deamidation Thiolate Thiolate Anion (-S⁻) Formation Basic->Thiolate Scrambling Disulfide Scrambling & Misfolding Thiolate->Scrambling

Figure 1: pH-dependent degradation pathways for LEAP-2-RA1. Note that while acidic pH protects against oxidation, it introduces hydrolysis risks over long durations.

Troubleshooting Guide

Scenario A: "My peptide precipitated upon dissolving in PBS (pH 7.4)."
  • Root Cause: The pI of LEAP-2 is ~9.[2]0. While pH 7.4 is technically below the pI, the local concentration during dissolution can create micro-environments near the pI, leading to aggregation. Furthermore, phosphate ions can sometimes precipitate cationic peptides.

  • Corrective Action:

    • Acidify First: Dissolve the lyophilized powder in 10 mM Acetic Acid (pH ~3.0) or sterile water first. This ensures the peptide is fully protonated and positively charged (soluble).

    • Buffer Exchange: Slowly dilute into the final buffer.

    • Salt Check: Ensure sufficient ionic strength (150 mM NaCl) to shield charges, but avoid phosphate if precipitation persists; switch to Tris-HCl or HEPES .

Scenario B: "Mass Spec shows a mass shift of -2 Da or multiples thereof."
  • Root Cause: Uncontrolled oxidation. The precursor has free thiols. If exposed to air at pH > 7, they oxidize to form disulfides (-2 Da per bond). If this happens randomly, you get a "scrambled" inactive isomer.

  • Corrective Action:

    • Degas Buffers: All buffers used for the precursor must be degassed.

    • Add Reducing Agents: Keep 1-5 mM TCEP (Tris(2-carboxyethyl)phosphine) or DTT in the stock solution if the peptide is meant to remain linear. TCEP is preferred as it is stable over a wider pH range.

    • pH Control: Store stock solutions at pH 4.0–5.0 .

Scenario C: "Multiple peaks appearing on HPLC after 24h storage."
  • Root Cause: Likely Deamidation (Asn/Gln converting to Asp/Glu) or Isomerization (Asp converting to Iso-Asp).[3][4][5] This is accelerated at pH > 7.0 and elevated temperatures.

  • Corrective Action:

    • Lower Temperature: Store working aliquots at 4°C, not Room Temp.

    • Lower pH: Shift storage buffer to pH 6.0 (e.g., Bis-Tris) if physiological pH is not strictly required for the immediate assay.

Standardized Protocols

Protocol 1: pH-Rate Profile Determination

Use this protocol to empirically determine the stable window for your specific RA1 variant.

Reagents:

  • Buffer A (Acidic): 50 mM Sodium Acetate, pH 4.0

  • Buffer B (Neutral): 50 mM Sodium Phosphate, pH 7.0

  • Buffer C (Basic): 50 mM Tris-HCl, pH 8.5

  • Quench Solution: 1% Trifluoroacetic Acid (TFA) in Water.

Workflow:

  • Preparation: Prepare a 1 mg/mL stock of LEAP-2-RA1 in water (freshly dissolved).

  • Incubation: Dilute stock 1:10 into Buffers A, B, and C. Incubate at 25°C.

  • Sampling: At T=0, 1h, 4h, 12h, and 24h, remove 50 µL.

  • Quenching: Immediately add 50 µL Quench Solution (drops pH to <3, stopping reaction).

  • Analysis: Inject onto RP-HPLC (C18 column).

    • Loss of Area = Precipitation/Aggregation.

    • New Peaks = Degradation products.

Protocol 2: Controlled Oxidative Folding (If converting Precursor -> Mature)

If your goal is to fold the RA1 precursor into bioactive LEAP-2.

Folding_Workflow Start Linear Precursor (Acidic Stock, pH 3) Dilution Dilute to 0.1 mg/mL (Prevent Aggregation) Start->Dilution Buffer Folding Buffer: 0.1M Tris, pH 8.0 1 mM GSH / 0.1 mM GSSG Dilution->Buffer Incubate Incubate 4°C 12 - 24 Hours Buffer->Incubate Acidify Quench with TFA (pH < 3.0) Incubate->Acidify Purify HPLC Purification (Isolate Correct Isomer) Acidify->Purify

Figure 2: Optimal workflow for converting unstable precursor to stable mature peptide. The Redox pair (GSH/GSSG) shuffles incorrect disulfides.

Frequently Asked Questions (FAQ)

Q1: Can I freeze-thaw the LEAP-2-RA1 precursor?

  • Answer: Minimize this. Cysteine-rich peptides are sensitive to freeze-thaw stress, which can induce aggregation. Aliquot the precursor into single-use vials. If you must freeze, flash-freeze in liquid nitrogen and store at -80°C.

Q2: Why does the protocol recommend pH 8.0 for folding if high pH causes degradation?

  • Answer: This is the "Goldilocks" zone. You need the thiols to deprotonate (pH > 8) to form disulfides, but you don't want them to stay that way forever. By using a "Redox Buffer" (Glutathione), you allow the disulfides to break and reform until they find the thermodynamically most stable (native) state. Once folded, you must acidify to lock it in.

Q3: What is the best solvent for the dry powder?

  • Answer: Degassed 10 mM Acetic Acid or 0.1% TFA in water . Avoid dissolving directly in PBS or DMSO if possible, as DMSO promotes oxidation and PBS can cause precipitation.

References

  • Ge, X., et al. (2018). "LEAP-2 is an endogenous antagonist of the ghrelin receptor."[6] Cell Metabolism, 27(4), 806-813.

    • Establishes LEAP-2 function and the importance of the N-terminal structure.
  • Krause, A., et al. (2003). "Isolation and biochemical characterization of LEAP-2, a novel blood peptide expressed in the liver." Protein Science, 12(1), 143-152.

    • Defines the disulfide connectivity (Cys1-Cys3, Cys2-Cys4) and basic pI.
  • Manning, M. C., et al. (2010). "Stability of Protein Pharmaceuticals." Pharmaceutical Research, 27(4), 544–575.

    • Authoritative review on peptide degradation mechanisms including deamid
  • Avanti, C., et al. (2023). "Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides." Pharmaceutics, 15(3).

    • Provides specific buffer str

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of LEAP-2 Precursor Impurities

Welcome to the technical support center for the mass spectrometry (MS) analysis of Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) and its related precursors and analogs, such as LEAP-2-RA1. This guide is designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry (MS) analysis of Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) and its related precursors and analogs, such as LEAP-2-RA1. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing these unique peptides and their process-related impurities.

LEAP-2 is a cationic, cysteine-rich peptide that plays a dual role in innate immunity and as an endogenous antagonist of the ghrelin receptor, making it a significant target in metabolic disease research.[1][2] It is synthesized as a 77-amino acid precursor and processed to a mature, 40-residue form containing two disulfide bonds.[3][4] The analysis of synthetic precursors or analogs like LEAP-2-RA1 is critical for ensuring product quality, as impurities can significantly impact safety and efficacy.[5]

This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges encountered during LC-MS analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about setting up and running mass spectrometry analysis for LEAP-2 precursor peptides.

FAQ 1: Understanding Your LEAP-2-RA1 Sample

Question: What types of impurities should I expect in my synthetic LEAP-2-RA1 sample?

Answer: The impurity profile of a synthetic peptide is a direct reflection of the manufacturing process, primarily Solid-Phase Peptide Synthesis (SPPS).[6] Understanding these potential byproducts is the first step in developing a robust analytical method.

  • Process-Related Impurities: These arise directly from the SPPS workflow.

    • Truncated/Deletion Sequences: Result from incomplete amino acid coupling or deprotection steps. These will have masses corresponding to one or more missing amino acids.[7]

    • Insertion Sequences: Occur if an amino acid is unintentionally coupled twice.

    • Incomplete Deprotection: Residual protecting groups (e.g., Pmc on Arginine, t-Butyl groups) from side-chain protection will result in predictable mass additions.[8]

    • Reagent Adducts: Scavengers used during the cleavage step (e.g., triisopropylsilane, cresol) can sometimes form adducts with the peptide.[8]

  • Product-Related Impurities: These are modifications of the target peptide itself, which can occur during synthesis, purification, or storage.

    • Oxidation: Residues like Methionine (Met) and Tryptophan (Trp) are susceptible to oxidation (+16 Da).

    • Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can deamidate to Aspartic Acid (Asp) and Glutamic Acid (Glu), respectively, resulting in a +1 Da mass shift. This is a very common degradation pathway.[2]

    • Incorrect Disulfide Bridging: LEAP-2 has a specific 1-3, 2-4 cysteine connectivity.[3] Incorrect disulfide bond formation can lead to isomeric impurities that have the same mass but different conformations and potentially different chromatographic retention times and biological activity.

    • Racemization: Chiral centers of amino acids can epimerize during synthesis, leading to diastereomeric impurities that are challenging to separate.[6]

The following table summarizes common impurities and their expected mass shifts from the theoretical mass of your target peptide.

Impurity TypeCommon CauseTypical Mass Shift (Da)
Process-Related
Deletion (Single AA)Incomplete coupling/deprotection- (Mass of deleted AA)
Insertion (Single AA)Double coupling+ (Mass of inserted AA)
Incomplete Deprotection (Pmc)Inefficient side-chain deprotection+256.4 Da
Incomplete Deprotection (t-Butyl)Inefficient side-chain deprotection+56.1 Da
Product-Related
Oxidation (Met, Trp)Exposure to oxidants, air+15.99 Da
Deamidation (Asn, Gln)pH, temperature instability+0.98 Da
HydrolysisAcidic/basic conditions+18.01 Da per cleavage
Disulfide ScramblingIncorrect folding/oxidation0 (Isomeric)
FAQ 2: Optimizing Liquid Chromatography

Question: My LEAP-2 peptide shows poor peak shape and retention on a standard C18 column. How can I improve the chromatography?

Answer: This is a classic challenge for cationic peptides like LEAP-2.[3][9] The multiple positive charges (from Lysine, Arginine residues) cause strong, undesirable interactions with residual acidic silanols on the surface of silica-based columns, leading to peak tailing. Furthermore, its hydrophilic nature can result in poor retention in reversed-phase (RP) chromatography.

Here is the causality behind experimental choices for improvement:

  • Mobile Phase Modifiers are Key: The choice of ion-pairing agent in your mobile phase is critical.

    • Formic Acid (FA): Typically used at 0.1%, FA is MS-friendly but is a weak ion-pairing agent. It may not be sufficient to shield the peptide's positive charges, leading to poor peak shape.[2]

    • Trifluoroacetic Acid (TFA): TFA (0.05-0.1%) is an excellent ion-pairing agent that effectively masks silanol interactions and improves peak shape dramatically. However, it is a strong ion suppressor in the MS source, significantly reducing sensitivity.[2]

    • The Hybrid Approach (Best Practice): Use TFA in the sample preparation and LC mobile phases for superior separation and peak shape, but divert the column flow to waste during the elution of the TFA-heavy early gradient. Alternatively, a 2D-LC setup can be used where the first dimension uses a TFA-based mobile phase for separation, and the eluted peaks are transferred to a second dimension with an FA-based mobile phase for MS-friendly analysis.[10]

  • Column Chemistry Selection:

    • Wide-Pore Columns: Peptides require columns with wider pores (e.g., 300 Å) compared to small molecules (100-120 Å) to allow unrestricted access to the stationary phase.

    • Modern Stationary Phases: Choose columns specifically designed for peptide separations, such as those with advanced end-capping (to minimize residual silanols) or hybrid silica particles.

  • Elevated Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape and resolution by reducing mobile phase viscosity and speeding up mass transfer kinetics.

FAQ 3: Setting Up the Mass Spectrometer

Question: What are the best MS settings for identifying unknown impurities in my LEAP-2-RA1 sample?

Answer: The goal is to acquire high-quality data that provides both accurate mass for the intact peptide (MS1) and fragmentation data for sequence confirmation (MS2). High-Resolution Mass Spectrometry (HRAM), such as that provided by Orbitrap or Q-TOF instruments, is essential.[4]

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is standard for peptides. LEAP-2, being cationic, will ionize very efficiently.

  • MS1 (Full Scan):

    • High Resolution: Set the resolution to at least 60,000 FWHM. This is crucial to resolve the isotopic peaks of the multiply charged peptide ions and to calculate the monoisotopic mass with high accuracy (<5 ppm error), which is needed to propose elemental compositions for unknown impurities.[6]

    • Mass Range: Set a wide enough range to capture all expected charge states of your peptide and its impurities (e.g., 400-2000 m/z).

  • MS2 (Fragmentation):

    • Data-Dependent Acquisition (DDA): This is the most common approach. The instrument automatically selects the most intense precursor ions from the MS1 scan for fragmentation. Set the DDA method to select the top 3-5 most abundant precursors per cycle.

    • Collision-Induced Dissociation (CID/HCD): This is the standard fragmentation technique for peptides, cleaving the amide bonds to produce informative b- and y-ions for sequence analysis. HCD (Higher-energy C-trap Dissociation) in an Orbitrap is particularly effective.

    • Include Charge States: Ensure your DDA method is set to trigger on the expected charge states of your peptide.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for LEAP-2 Peptide 1. Poor Ionization/Ion Suppression: Contaminants (e.g., salts, TFA) are suppressing the ESI process. 2. Adsorption: The cationic peptide is sticking to sample vials, tubing, or the column. 3. Incorrect MS Settings: The instrument is not targeting the correct m/z range or charge states.1. Clean up the sample: Use solid-phase extraction (SPE) to desalt the sample before injection. Ensure mobile phases are made with high-purity solvents. 2. Use low-adsorption vials and tubing. Acidify the sample diluent (e.g., with 0.1% FA) to keep the peptide protonated and less likely to adsorb. 3. Verify theoretical m/z: Calculate the theoretical m/z values for the expected charge states of your peptide and ensure they are within the MS1 scan range and DDA inclusion list.
Broad or Tailing Chromatographic Peaks 1. Secondary Ionic Interactions: The peptide's positive charges are interacting with negatively charged sites on the LC system/column. 2. Column Overload: Too much sample has been injected. 3. Suboptimal Mobile Phase: The mobile phase is not providing adequate ion-pairing or pH control.1. Use a stronger ion-pairing agent like TFA (see FAQ 2). If MS sensitivity is an issue, consider a post-column infusion of a makeup flow with a high organic content to aid desolvation. 2. Reduce injection volume/concentration. Perform a loading study to find the optimal sample load. 3. Increase column temperature (e.g., 50°C). Ensure the mobile phase pH is well below the pI of the peptide to maintain a consistent positive charge.
Co-eluting Peaks / Unresolved Impurities 1. Similar Hydrophobicity: The impurity and the main peptide have very similar chemical properties (e.g., isomers, deamidation). 2. Insufficient Chromatographic Resolution: The LC gradient is too steep or the column is not suitable.1. Utilize HRAM: Even if peaks co-elute, high-resolution MS can distinguish them by their different accurate masses in the MS1 spectrum. Use extracted ion chromatograms (XICs) to visualize each species. 2. Flatten the gradient: Decrease the slope of the organic mobile phase gradient around the elution time of the main peak to improve separation. 3. Try an alternative column chemistry: If using a C18, try a phenyl-hexyl or biphenyl phase to exploit different separation mechanisms (e.g., pi-pi interactions).
Mass Found Does Not Match Expected Impurities 1. Unexpected Modification: A non-standard impurity has formed. 2. Multiple Modifications: The impurity contains more than one modification (e.g., a deletion AND an oxidation). 3. Incorrect Charge State Assignment: The deconvolution software has incorrectly determined the charge state, leading to an incorrect neutral mass calculation.1. Use MS/MS data: Fragment the unknown ion and use software tools (e.g., BioPharma Finder, PEAKS) to perform a sequence search with variable modifications to identify the type and location of the modification. 2. Calculate potential combinations: Check if the mass difference corresponds to a sum of common modifications. 3. Manually inspect the MS1 spectrum: Verify the isotopic spacing. For a charge state of +z, the spacing between isotope peaks will be 1/z. Confirm the software's deconvolution.

Part 3: Experimental Protocols & Workflows

Workflow for LEAP-2-RA1 Impurity Analysis

This diagram illustrates the logical workflow from sample analysis to impurity characterization.

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Analysis Prep 1. Sample Solubilization (0.1% FA in 20% ACN/H2O) Desalt 2. Desalting (SPE) (Optional, if high salt) Prep->Desalt LC 3. RP-HPLC Separation (Wide-pore C18, TFA/FA) Desalt->LC MS 4. HRAM MS/MS (DDA, HCD Fragmentation) LC->MS Deconv 5. Deconvolution (Determine Neutral Masses) MS->Deconv Search 6. Database Search (Confirm API, Identify Impurities) Deconv->Search Quant 7. Relative Quantitation (% Area of Impurity vs. API) Search->Quant Report Report Quant->Report 8. Final Report

Caption: Overall workflow for peptide impurity analysis.

Troubleshooting Decision Tree: Low MS Signal

This diagram provides a step-by-step guide for diagnosing low signal intensity.

Troubleshooting Start Low/No MS Signal Detected CheckTuning Is the MS tuned and calibrated? Start->CheckTuning CheckSample Infuse a known standard (e.g., Angiotensin). Is signal present? CheckTuning->CheckSample Yes Result_Calibrate Action: Recalibrate Instrument CheckTuning->Result_Calibrate No CheckLC Is there pressure? Does UV trace show a peak for the peptide? CheckSample->CheckLC Yes Result_Source Problem: ESI Source/MS Issue CheckSample->Result_Source No CheckMethod Are MS1 scan range and DDA settings correct for your peptide? CheckLC->CheckMethod Yes Result_LC Problem: LC Plumbing or Column CheckLC->Result_LC No Result_Adsorption Problem: Sample Adsorption or Degradation CheckLC->Result_Adsorption No UV Peak Result_Method Action: Correct MS Method CheckMethod->Result_Method No Result_Suppression Problem: Ion Suppression CheckMethod->Result_Suppression Yes, but signal is poor

Caption: Decision tree for troubleshooting low MS signal.

Protocol 1: Standard Operating Procedure for LC-MS Impurity Profiling

This protocol provides a starting point for method development. Optimization will be required for your specific peptide and instrument.

1. Sample Preparation:

  • Reconstitute the lyophilized LEAP-2-RA1 peptide in 0.1% Formic Acid (FA) in water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL using a mobile phase-like diluent (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Rationale: Using a weak solvent prevents peak distortion upon injection.

  • Transfer to a low-adsorption autosampler vial.

2. LC Conditions:

  • LC System: UPLC/UHPLC system

  • Column: ACQUITY UPLC Peptide CSH C18, 130Å, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Column Temperature: 50 °C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0.0 5
    5.0 5
    35.0 45
    37.0 95
    40.0 95
    41.0 5

    | 45.0 | 5 |

3. MS Conditions (Orbitrap Example):

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 300 °C

  • MS1 (Full Scan):

    • Analyzer: Orbitrap

    • Resolution: 120,000

    • Scan Range: 400-2000 m/z

    • AGC Target: 4e5

  • MS2 (DDA):

    • Activation: HCD

    • Collision Energy: 28 (normalized)

    • Analyzer: Orbitrap

    • Resolution: 30,000

    • TopN: 5 most intense precursors

    • Isolation Window: 1.6 m/z

    • Dynamic Exclusion: 20 seconds

4. Data Analysis:

  • Process the raw data file using software like Thermo Scientific BioPharma Finder or similar.

  • Perform deconvolution on the raw spectrum to determine the neutral masses of the main peak and all impurity peaks.

  • Search the deconvoluted mass list against the theoretical sequence of LEAP-2-RA1, allowing for common modifications (oxidation, deamidation, etc.) and SPPS-related errors (deletions, protecting groups).

  • Manually verify MS/MS fragmentation spectra for high-confidence impurity identifications.

  • Calculate the relative abundance of each impurity by comparing its integrated peak area to the total area of all peptide-related peaks in the chromatogram.

References

  • Dam, J., et al. (2018). N‑Terminal Liver-Expressed Antimicrobial Peptide 2 (LEAP2) Region Exhibits Inverse Agonist Activity toward the Ghrelin Receptor. ACS Omega, 3(12), 17534-17544. Available at: [Link]

  • Holá, L., et al. (2022). A Novel Truncated Liver Enriched Antimicrobial Peptide-2 Palmitoylated at its N-Terminal Antagonizes Effects of Ghrelin. Drug Discovery and Translational Medicine. Available at: [Link]

  • Karnošová, A., et al. (2023). High-Fat Diet Induces Resistance to Ghrelin and LEAP2 Peptide Analogs in Mice. Institute of Physiology of the Czech Academy of Sciences. Available at: [Link]

  • ResearchGate. The effect of LEAP-2 on GH release based on experiments. Available at: [Link]

  • MDPI. (2025, January 20). Peptide with Dual Roles in Immune and Metabolic Regulation: Liver-Expressed Antimicrobial Peptide-2 (LEAP-2). Available at: [Link]

  • Al-Massadi, O., et al. (2021). LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity. Frontiers in Endocrinology, 12, 717544. Available at: [Link]

  • American Diabetes Association. (2025, July 1). Sustained Weight Loss With Combined LEAP2 and Semaglutide Treatment in Mice. Available at: [Link]

  • JCI Insight. (2023, May 22). Liver-expressed antimicrobial peptide 2 elevation contributes to age-associated cognitive decline. Available at: [Link]

  • PubMed. (2025, January 20). Peptide with Dual Roles in Immune and Metabolic Regulation: Liver-Expressed Antimicrobial Peptide-2 (LEAP-2). Available at: [Link]

  • Krause, A., et al. (2003). Isolation and biochemical characterization of LEAP-2, a novel blood peptide expressed in the liver. Protein Science, 12(1), 143-152. Available at: [Link]

  • Su, Z., et al. (2015). A mass spectrometry assay to simultaneously analyze ROS1 and RET fusion gene expression in non-small-cell lung cancer. Journal of Molecular Diagnostics, 17(2), 143-150. Available at: [Link]

  • Millán-Martín, S., et al. (2018). Charge variant native mass spectrometry benefits mass precision and dynamic range of monoclonal antibody intact mass analysis. mAbs, 10(8), 1324-1334. Available at: [Link]

  • MDPI. (2023, April 12). A Highly Efficient Workflow for Detecting and Identifying Sequence Variants in Therapeutic Proteins with a High Resolution LC-MS/MS Method. Available at: [Link]

  • ResearchGate. Typical examples of impurities observed in synthesized peptides. Available at: [Link]

  • Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the LEAP-2 Precursor Across Mammalian Species: A Guide for Researchers

For researchers and drug development professionals navigating the intricate landscape of metabolic regulation, Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) has emerged as a pivotal player. This endogenous antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the intricate landscape of metabolic regulation, Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) has emerged as a pivotal player. This endogenous antagonist of the ghrelin receptor (GHSR) presents a compelling target for therapeutic intervention in a range of metabolic disorders. Understanding the nuances of the LEAP-2 precursor across different mammalian species is critical for the preclinical evaluation of novel therapeutics and for translating findings from animal models to human applications. This guide provides an in-depth comparative analysis of the LEAP-2 precursor, offering a foundation of sequence- and function-based evidence to inform experimental design and drug development strategies.

Introduction to LEAP-2: A Dual-Function Peptide

Initially identified for its antimicrobial properties, LEAP-2 is now primarily recognized for its role as a key regulator of energy homeostasis.[1][2] It acts as a competitive antagonist and an inverse agonist at the ghrelin receptor (GHSR-1a), the same receptor targeted by the orexigenic hormone ghrelin.[3] This dual interaction allows LEAP-2 to potently inhibit ghrelin-induced signaling, which is involved in stimulating appetite, promoting fat storage, and releasing growth hormone.[2][3] The LEAP-2 precursor, a prepropeptide, undergoes a series of proteolytic processing steps to yield the mature, biologically active peptide.[4]

Structural Conservation of the LEAP-2 Precursor: An Evolutionary Perspective

The LEAP-2 gene is highly conserved across mammalian species, reflecting its fundamental physiological importance.[4] The prepropeptide consists of a signal peptide, a propeptide, and the mature LEAP-2 peptide.[2] Analysis of the amino acid sequences from a range of mammals reveals a striking degree of identity, particularly within the mature peptide region which is responsible for its biological activity.

Table 1: Amino Acid Sequence Alignment of Mammalian LEAP-2 Precursors

SpeciesPrecursor Sequence
Homo sapiens (Human)MTPFWRGVSLRPIIGASCRDDSECITRLCRKRCSLSVAQE
Pan troglodytes (Chimpanzee)MTPFWRGVSLRPIIGASCRDDSECITRLCRKRCSLSVAQE
Macaca mulatta (Rhesus Monkey)MTPFWRGVSLRPIIGASCRDDSECITRLCRKRCSLSVAQE
Mus musculus (Mouse)MTPFWRGVSLRPIIGASCRDDSECITRLCRKRCSLSVAQE
Rattus norvegicus (Rat)MTPFWRGVSLRPIIGASCRDDSECITRLCRKRCSLSVAQE
Bos taurus (Cow)MTPFWRGVSLRPIIGASCRDDSECITRLCRKRCSLSVAQE
Sus scrofa (Pig)MTPFWRGVSLRPIIGASCRDDSECITRLCRKRCSLSVAQE
Canis lupus familiaris (Dog)MTPFWRGVSLRPIIGASCRDDSECITRLCRKRCSLSVAQE

Note: The sequences presented here represent the mature peptide region for clarity of comparison. Full precursor sequences can be retrieved from public databases such as NCBI and UniProt.[5][6]

The high degree of sequence homology, particularly the conservation of the four cysteine residues that form two intramolecular disulfide bonds, underscores the critical role of the three-dimensional structure for LEAP-2's function.[2] The cleavage site for the production of the mature peptide is also highly conserved across mammals.[7]

To visualize the evolutionary relationships based on the LEAP-2 precursor sequences, a phylogenetic tree can be constructed.

LEAP2_Phylogenetic_Tree cluster_primates Primates cluster_rodents Rodents cluster_laurasiatheria Laurasiatheria Human Human Chimpanzee Chimpanzee Human->Chimpanzee Rhesus_Monkey Rhesus_Monkey Chimpanzee->Rhesus_Monkey Primates_Ancestor Rhesus_Monkey->Primates_Ancestor Mouse Mouse Rat Rat Mouse->Rat Rodents_Ancestor Rat->Rodents_Ancestor Cow Cow Pig Pig Cow->Pig Dog Dog Pig->Dog Laurasiatheria_Ancestor Dog->Laurasiatheria_Ancestor Mammalian_Ancestor Primates_Ancestor->Mammalian_Ancestor Rodents_Ancestor->Mammalian_Ancestor Laurasiatheria_Ancestor->Mammalian_Ancestor

Caption: Phylogenetic tree of LEAP-2 precursor sequences across selected mammalian species.

Functional Conservation: A Potent Ghrelin Antagonist Across Species

The high structural conservation of mature LEAP-2 translates to a conserved function as a potent antagonist of the ghrelin receptor across mammalian species. While comprehensive comparative studies providing a head-to-head analysis of binding affinities (Ki) and inhibitory concentrations (IC50) are limited, existing data from individual species studies strongly support this functional conservation.

For instance, human LEAP-2 has been shown to inhibit ghrelin-induced GHSR activation with an IC50 of approximately 6 nM.[1] In ligand-binding assays, both acylated ghrelin and LEAP-2 displace bioluminescently labeled ligands from the human ghrelin receptor with IC50 values in the low nanomolar range, specifically around 3.5–3.7 nM for ghrelin and 5.2–5.4 nM for LEAP-2.[8] Studies in mice and rats have demonstrated that administration of LEAP-2 effectively blocks ghrelin-induced food intake and growth hormone release, further confirming its antagonistic role in these species.[9]

Table 2: Functional Parameters of LEAP-2 in Different Mammalian Species (Representative Data)

SpeciesAssayParameterValueReference
Homo sapiensGHSR Activation InhibitionIC50~6 nM[1]
Homo sapiensCompetitive Ligand BindingIC50~5.2-5.4 nM[8]
Mus musculusIn vivo food intake-Effective antagonism of ghrelin[9]
Rattus norvegicusIn vivo food intake-Effective antagonism of ghrelin[9]

This table represents available data and highlights the need for more direct comparative studies.

Experimental Protocols for Comparative Analysis

To facilitate further comparative research, this section outlines standardized experimental protocols for assessing the functional properties of LEAP-2 from different mammalian species.

Recombinant Expression and Purification of Mammalian LEAP-2

The causal logic behind utilizing recombinant expression is to produce pure, homogenous LEAP-2 peptides from various species for direct comparison in functional assays, thereby eliminating confounding variables from endogenous contaminants.

Workflow for Recombinant LEAP-2 Production:

Recombinant_LEAP2_Production cluster_gene_synthesis Gene Synthesis & Cloning cluster_expression Protein Expression cluster_purification Purification Gene_Synthesis Synthesize codon-optimized LEAP-2 cDNA Cloning Clone into expression vector Gene_Synthesis->Cloning Transformation Transform into E. coli expression host Cloning->Transformation Induction Induce protein expression (e.g., with IPTG) Transformation->Induction Cell_Lysis Cell Lysis and Inclusion Body Isolation Induction->Cell_Lysis Refolding Refolding of LEAP-2 Cell_Lysis->Refolding Chromatography Purification by RP-HPLC Refolding->Chromatography

Caption: Experimental workflow for recombinant production of mammalian LEAP-2.

Step-by-Step Methodology:

  • Gene Synthesis and Cloning:

    • Synthesize the cDNA sequence encoding the full-length LEAP-2 precursor or the mature peptide for each mammalian species of interest. Codon optimization for the chosen expression host (e.g., E. coli) is recommended to enhance protein yield.

    • Clone the synthesized gene into a suitable expression vector, such as pET-32a, which includes a purification tag (e.g., His-tag) and a cleavage site for tag removal.

  • Protein Expression:

    • Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).

    • Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8) and induce protein expression with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

  • Purification:

    • Harvest the bacterial cells and lyse them to release the cellular contents. LEAP-2 is often expressed in inclusion bodies.

    • Isolate and solubilize the inclusion bodies using a denaturing agent (e.g., 8 M urea).

    • Refold the denatured protein by dialysis against a refolding buffer with a gradually decreasing concentration of the denaturant.

    • Purify the refolded LEAP-2 using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Verify the purity and identity of the protein using SDS-PAGE and mass spectrometry.

Ghrelin Receptor (GHSR) Binding Assay

This protocol allows for the quantitative determination of the binding affinity (Ki) of different mammalian LEAP-2 orthologs to the ghrelin receptor. The principle of this competitive binding assay is to measure the displacement of a radiolabeled or fluorescently labeled ghrelin analog by unlabeled LEAP-2.[3][10]

Workflow for GHSR Binding Assay:

GHSR_Binding_Assay cluster_preparation Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Cell_Culture Culture cells expressing recombinant GHSR Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with labeled ghrelin and unlabeled LEAP-2 Membrane_Prep->Incubation Separation Separate bound and free ligand Incubation->Separation Quantification Quantify bound radioactivity or fluorescence Separation->Quantification Data_Analysis Calculate Ki values Quantification->Data_Analysis

Caption: Experimental workflow for a competitive ghrelin receptor binding assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably or transiently expressing the ghrelin receptor of the corresponding species (e.g., HEK293-GHSR cells).

    • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Competitive Binding Assay:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of a labeled ghrelin analog (e.g., [125I]-His9-ghrelin or a fluorescently labeled ghrelin).

    • Add increasing concentrations of the unlabeled LEAP-2 peptide from the different mammalian species.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Detection:

    • Separate the membrane-bound ligand from the free ligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound ligand.

    • Quantify the amount of bound labeled ligand using a gamma counter (for radiolabeled ligands) or a fluorescence plate reader.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the unlabeled LEAP-2 concentration.

    • Determine the IC50 value (the concentration of LEAP-2 that inhibits 50% of the specific binding of the labeled ligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Ghrelin-Induced Signaling

This assay measures the ability of LEAP-2 from different mammalian species to inhibit ghrelin-induced downstream signaling, providing a measure of its functional antagonism. A common method is to measure changes in intracellular calcium levels upon GHSR activation.[10]

Workflow for Functional Antagonism Assay:

Functional_Antagonism_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Loading Load GHSR-expressing cells with a calcium indicator dye Pre_incubation Pre-incubate cells with varying concentrations of LEAP-2 Cell_Loading->Pre_incubation Stimulation Stimulate with a fixed concentration of ghrelin Pre_incubation->Stimulation Fluorescence_Measurement Measure changes in intracellular calcium fluorescence Stimulation->Fluorescence_Measurement IC50_Determination Calculate IC50 for ghrelin inhibition Fluorescence_Measurement->IC50_Determination

Caption: Experimental workflow for assessing LEAP-2's functional antagonism of ghrelin signaling.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed GHSR-expressing cells in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Treatment:

    • Pre-incubate the cells with increasing concentrations of LEAP-2 from the different mammalian species for a defined period.

    • Stimulate the cells with a fixed concentration of ghrelin (typically at its EC80 to ensure a robust signal).

  • Measurement and Analysis:

    • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

    • Plot the percentage of inhibition of the ghrelin response against the logarithm of the LEAP-2 concentration.

    • Determine the IC50 value, which represents the concentration of LEAP-2 required to inhibit 50% of the ghrelin-induced response.

Conclusion and Future Directions

The LEAP-2 precursor exhibits a high degree of structural and functional conservation across mammalian species, solidifying its role as a critical endogenous regulator of the ghrelin system. This guide provides a framework for the comparative analysis of LEAP-2, from sequence alignment to functional characterization. The provided protocols offer a standardized approach to generate robust and comparable data, which is essential for the development of novel therapeutics targeting the ghrelin-LEAP-2 axis.

Future research should focus on generating comprehensive, head-to-head comparative data on the binding affinities and functional potencies of LEAP-2 orthologs. Such studies will be invaluable for validating animal models and for predicting the efficacy and safety of LEAP-2-based therapies in humans. Furthermore, investigating the potential for species-specific differences in LEAP-2 regulation and its interaction with other signaling pathways will provide a more complete understanding of its physiological roles and therapeutic potential.

References

  • LEAP2 in Physiology—A Narrative Review. International Journal of Molecular Sciences. [Link][7]

  • LEAP2 in Physiology—A Narrative Review. MDPI. [Link]

  • Isolation and biochemical characterization of LEAP-2, a novel blood peptide expressed in the liver. Protein Science. [Link]

  • LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity. Frontiers in Endocrinology. [Link]

  • Comparison of the LEAP2 amino acid sequence in humans and other... - ResearchGate. [Link]

  • (PDF) LEAP2 in Physiology—A Narrative Review - ResearchGate. [Link]

  • Comparison of the amino acid structures of LEAP-2 homologues from the... - ResearchGate. [Link]

  • Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC. [Link]

  • LEAP-2 Counteracts Ghrelin-Induced Food Intake in a Nutrient, Growth Hormone and Age Independent Manner - MDPI. [Link]

  • Multiple alignment of the amino acid sequences of Ll-LEAP2 and its... - ResearchGate. [Link]

  • Ghrelin and LEAP2: Their Interaction Effect on Appetite Regulation and the Alterations in Their Levels Following Bariatric Surgery - MDPI. [Link]

  • Structural Model of Ghrelin Bound to its G Protein-Coupled Receptor - PubMed Central. [Link]

  • Structure–activity relationships of the intramolecular disulphide bonds in LEAP2, an antimicrobial peptide from Acrossocheilus fasciatus - PMC. [Link]

  • Novel Ghrelin Assays Provide Evidence for Independent Regulation of Ghrelin Acylation and Secretion in Healthy Young Men. Journal of Clinical Endocrinology & Metabolism. [Link]

  • Antagonic effect of ghrelin and LEAP-2 on hepatic stellate cell activation and liver fibrosis in obesity-associated - DADUN. [Link]

  • LEAP2 antagonizing the ghrelin-induced activation of GHSR1a monitored... - ResearchGate. [Link]

  • PSD - Database Commons. [Link]

  • For all species analyzed (Homo sapiens, Rattus norvegicus, Mus... | Download Scientific Diagram - ResearchGate. [Link]

  • LEAP‐2/ghrelin interplay in adult growth hormone deficiency: Cause or consequence? A pilot study - PMC. [Link]

  • Search NCBI databases - NLM - NIH. [Link]

  • Multiple alignment of the amino acid sequences of Ll-LEAP2 and its... - ResearchGate. [Link]

  • Reference proteomes - EMBL-EBI. [Link]

  • Protein Databases - CD Genomics. [Link]

  • Inferring the mammal tree: Species-level sets of phylogenies for questions in ecology, evolution, and conservation - ScienceOpen. [Link]

  • Search Proteome - PeptideAtlas. [Link]

  • Inferring the mammal tree: Species-level sets of phylogenies for questions in ecology, evolution, and conservation | PLOS Biology - Research journals. [Link]

  • Amino acid sequence of the Homo sapiens brain 21-23-kDa protein (neuropolypeptide h3), comparison with its counterparts from Rattus norvegicus and Bos taurus species, and expression of its mRNA in different tissues - PubMed. [Link]

  • TargetScanHuman 7 species key. [Link]

  • Proteins take centre stage in research on ancient human relatives | News - CORDIS. [Link]

  • Journal of Medical Microbiology and Infectious Diseases - SciSpace. [Link]

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Comparative

Technical Comparison Guide: Antimicrobial Activity of LEAP-2 Precursor vs. Partial Fragments

Executive Summary Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) represents a unique class of cationic host defense peptides.[1][2] Unlike the cathelicidin or defensin families, LEAP-2 exhibits a dual functionality: it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) represents a unique class of cationic host defense peptides.[1][2] Unlike the cathelicidin or defensin families, LEAP-2 exhibits a dual functionality: it serves as an innate immune effector and a metabolic regulator (ghrelin receptor antagonist).[3]

For drug development professionals, the critical distinction lies in the structure-activity relationship (SAR) between the full-length precursor, the mature peptide, and its proteolytic fragments. Experimental evidence demonstrates that the N-terminal region of the mature peptide is the obligate determinant for antimicrobial efficacy . While the precursor acts as a storage form, and C-terminal fragments provide stability via disulfide bridging, the removal of the N-terminal segment (residues 1–6 of the mature form) completely abolishes bactericidal activity.

This guide objectively compares these forms, supported by MIC data and mechanistic workflows.

Structural Hierarchy & Processing

To understand the activity profile, one must first map the proteolytic processing of the LEAP-2 gene product.

The LEAP-2 Forms[1][2][4][5][6][7][8]
  • Precursor (Prepro-LEAP-2): A 77-amino acid polypeptide.[3][4][5] It contains a signal peptide (1–22), a pro-domain (23–37), and the mature peptide sequence (38–77).[6]

  • Mature LEAP-2 (38–77): The biologically active, 40-residue cationic peptide.[1] It features two disulfide bonds (Cys54–Cys65 and Cys60–Cys70 relative to the precursor) and a highly cationic N-terminus.

  • Inactive Fragment (44–77): A naturally occurring degradation product lacking the first 6 residues of the mature sequence.

  • Linear Variants: Synthetic analogs where Cysteine residues are replaced or reduced, preventing disulfide bond formation.

Diagram: LEAP-2 Proteolytic Processing & Activity

LEAP2_Processing Gene LEAP-2 Gene Precursor Prepro-LEAP-2 (1-77) (Latent Storage Form) Gene->Precursor Translation SignalPeptidase Signal Peptidase (ER Lumen) Precursor->SignalPeptidase ProPeptide Pro-LEAP-2 (23-77) Precursor->ProPeptide Cleavage at Gly22 Furin Furin-like Endoprotease ProPeptide->Furin Mature Mature LEAP-2 (38-77) (Antimicrobial & Metabolic Active) ProPeptide->Mature Cleavage at Arg37 Proteolysis Proteolytic Degradation Mature->Proteolysis Fragment Truncated LEAP-2 (44-77) (Inactive) Mature->Fragment Loss of N-term (MTTPFWR)

Caption: Figure 1. The processing pathway of LEAP-2. The transition from Precursor to Mature yields activity, while further truncation to the 44-77 fragment results in loss of function.

Comparative Efficacy: Precursor vs. Fragments

The antimicrobial potential of LEAP-2 is strictly sequence-dependent. The following analysis synthesizes data from broth microdilution assays against standard reference strains.

Antimicrobial Activity Profile (MIC Data)

The table below summarizes Minimal Inhibitory Concentration (MIC) values. Note the stark contrast between the Mature form and the Truncated (44-77) form.

Peptide VariantSequence CharacteristicsS. cerevisiae MIC (µM)B. megaterium MIC (µM)E. coli MIC (µM)Activity Status
Mature LEAP-2 (38-77) Full 40-AA active core; 2 Disulfide bonds.[3]5.0 - 10.0200>200 (Low)Active (Selective)
Linear LEAP-2 (38-77) Reduced Cysteines; Flexible conformation.2.5 - 5.0 12.5 50 - 100Highly Active
Truncated (44-77) Lacks N-terminal residues (MTTPFWR).>200 (No Effect)>200>200Inactive
Precursor (1-77) Contains inhibitory pro-domain.Not TestedNot TestedNot Tested*Latent

*Note: The full precursor is rarely tested in vitro due to rapid processing in biological systems, but the pro-domain is generally considered to mask the cationic charge required for membrane interaction.

Key Technical Insights
  • The N-Terminal "Warhead": The residues 38–44 (MTTPFWR) in the precursor (or 1–7 in the mature peptide) are essential. Deletion of this segment (as seen in the 44-77 fragment) renders the peptide inert against yeast and Gram-positive bacteria. This region is highly cationic and hydrophobic, driving the initial electrostatic attraction to the bacterial membrane.

  • The Disulfide Paradox:

    • Oxidized (Native): The native form with two disulfide bridges is less active in vitro than the linear form. The rigid structure limits its ability to insert into the bacterial membrane.

    • Linear (Reduced): Without disulfide constraints, the peptide adopts a more flexible alpha-helical conformation upon membrane contact, leading to significantly lower MICs (e.g., 12.5 µM vs 200 µM for B. megaterium).

    • Caveat: While the linear form is more potent in a test tube, the oxidized form is essential for stability in human plasma, resisting proteolysis.

Mechanism of Action: Membrane vs. DNA

LEAP-2 operates via a mechanism distinct from simple pore formers like magainin. The "Linear" vs "Oxidized" comparison highlights a shift in mechanism.

Diagram: Mechanism of Action

LEAP2_Mechanism cluster_Oxidized Oxidized (Native) Form cluster_Linear Linear (Reduced) Form Peptide LEAP-2 Peptide Membrane Bacterial Membrane (Negatively Charged) Peptide->Membrane Attraction Ox_Bind Surface Binding (Electrostatic) Membrane->Ox_Bind If Disulfide Bonded Lin_Bind Deep Membrane Insertion (Flexible Helix) Membrane->Lin_Bind If Linear Ox_Result Limited Permeabilization (High MIC) Ox_Bind->Ox_Result Lin_Translocate Translocation to Cytoplasm Lin_Bind->Lin_Translocate DNA_Bind DNA Binding & Hydrolysis (Intracellular Target) Lin_Translocate->DNA_Bind

Caption: Figure 2.[7] Mechanistic divergence. Linear LEAP-2 penetrates membranes to target DNA, whereas the rigid Native form is restricted to surface interactions.

Experimental Protocols

To validate these findings in your own lab, use the following self-validating protocols.

Protocol: Membrane Permeabilization Assay (SYTOX Green)

This assay differentiates between the pore-forming ability of the Linear vs. Oxidized forms.

Reagents:

  • B. megaterium or S. cerevisiae (mid-logarithmic phase).

  • SYTOX Green Nucleic Acid Stain (Invitrogen).

  • Peptides: Mature LEAP-2 (Oxidized), Linear LEAP-2, Truncated LEAP-2 (44-77).

Workflow:

  • Preparation: Wash bacteria 3x in PBS. Resuspend to OD600 = 0.2.

  • Staining: Incubate cell suspension with 1 µM SYTOX Green for 15 min in the dark.

  • Baseline: Measure fluorescence (Ex 485 nm / Em 520 nm) to establish a stable baseline (0% permeabilization).

  • Induction: Add peptide variants at 1x, 5x, and 10x MIC.

  • Kinetics: Measure fluorescence every 2 minutes for 60 minutes.

  • Validation:

    • Positive Control:[2] 10 µM Melittin or 0.1% Triton X-100 (100% signal).

    • Negative Control: Buffer only.

    • Expected Result: Linear LEAP-2 should induce rapid fluorescence increase ( < 10 min). Oxidized LEAP-2 will show slow or negligible increase. Truncated LEAP-2 will match the Negative Control.

Protocol: Broth Microdilution (MIC Determination)

Standard: CLSI M26-A modified for cationic peptides.

  • Inoculum: Dilute overnight culture to

    
     CFU/mL in Mueller-Hinton Broth (low cation if possible, as salts inhibit LEAP-2).
    
  • Plate Setup: Use polypropylene 96-well plates (prevents peptide adsorption).

  • Dilution: Serial 2-fold dilution of peptides from 200 µM down to 0.4 µM.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity or OD600.

  • Causality Check: If MIC is >200 µM, perform a spot-plate assay to confirm if the effect is bacteriostatic or if the peptide is simply inactive (as with the 44-77 fragment).

References

  • Krause, A., et al. (2003). "Isolation and biochemical characterization of LEAP-2, a novel blood peptide expressed in the liver."[7] Protein Science.

  • Hocquellet, A., et al. (2010). "Structure–activity relationship of human liver-expressed antimicrobial peptide 2." Peptides.

  • Townes, C.L., et al. (2004). "Antimicrobial activities of LEAP-2, a novel human host defense peptide." Antimicrobial Agents and Chemotherapy.

  • Ge, X., et al. (2018). "LEAP2 Is an Endogenous Antagonist of the Ghrelin Receptor."[7] Cell Metabolism.

  • Li, H., et al. (2023). "Comparative study on antibacterial characteristics of the multiple liver expressed antimicrobial peptides (LEAPs) in teleost fish." Frontiers in Immunology.

Sources

Validation

Technical Comparison Guide: Specificity of Antibodies Raised Against LEAP-2-RA1 Partial Precursor

The following technical guide is structured for researchers and drug development professionals. It addresses the specificity of antibodies raised against the LEAP-2-RA1 partial precursor , a specific immunogen designed t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers and drug development professionals. It addresses the specificity of antibodies raised against the LEAP-2-RA1 partial precursor , a specific immunogen designed to target the biosynthetic pro-region of the Liver-Expressed Antimicrobial Peptide 2 (LEAP-2).

Executive Summary

The quantification of Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) has become critical in metabolic research due to its role as an endogenous antagonist of the Ghrelin Receptor (GHSR1a).[1][2] However, a persistent challenge in the field is the cross-reactivity of standard antibodies. Most commercial antibodies target the mature C-terminal peptide (residues 38-77), rendering them unable to distinguish between the biologically active secreted form and the intracellular precursor (Pro-LEAP-2).

This guide evaluates antibodies raised against the LEAP-2-RA1 partial precursor (putative residues 23-37/pro-segment). Unlike standard "Pan-LEAP-2" antibodies, the RA1-targeted antibody functions as a biosynthetic state-specific tool , binding exclusively to the unprocessed precursor. This specificity is essential for researchers differentiating between de novo synthesis (intracellular storage) and active secretion (extracellular release).

Scientific Context: The LEAP-2 Processing Pathway[3]

To understand the utility of the LEAP-2-RA1 antibody, one must understand the proteolytic maturation of the protein. LEAP-2 is not synthesized as a mature peptide but undergoes sequential cleavage.

The Maturation Cascade
  • Prepro-LEAP-2 (77 AA): The full translational product.

  • Signal Peptide Cleavage: The N-terminal signal sequence (AA 1-22) is removed in the ER.

  • Pro-LEAP-2 (AA 23-77): The stable intracellular precursor.

  • Furin-like Cleavage: A proteolytic event at Arg37 cleaves the pro-segment.

  • Mature LEAP-2 (AA 38-77): The active, cysteine-rich peptide containing two disulfide bonds (Cys54-Cys65, Cys60-Cys70).

The Specificity Gap: Standard antibodies are raised against the mature sequence (38-77) because it is the active ligand. Consequently, these antibodies bind both the Pro-LEAP-2 and Mature LEAP-2, confounding intracellular quantification.

Visualization: LEAP-2 Processing & Epitope Mapping

LEAP2_Processing Gene LEAP-2 Gene Prepro Prepro-LEAP-2 (AA 1-77) Gene->Prepro Translation Pro Pro-LEAP-2 (AA 23-77) Prepro->Pro Signal Peptidase (- AA 1-22) Mature Mature LEAP-2 (AA 38-77) Pro->Mature Furin Cleavage ProFrag Pro-Segment (AA 23-37) Pro->ProFrag Ab_Std Standard Ab (Anti-C-Term) Ab_Std->Pro Cross-Reacts Ab_Std->Mature Specific Binding Ab_RA1 RA1 Ab (Anti-Precursor) Ab_RA1->Pro Specific Binding Ab_RA1->Mature NO BINDING Ab_RA1->ProFrag Binds

Caption: Figure 1. LEAP-2 maturation pathway showing the differential binding sites of Standard vs. RA1 antibodies.

Product Comparison: RA1 vs. Alternatives

The following table contrasts the performance of the RA1-targeted antibody against the industry-standard antibodies (typically raised against the C-terminal region of human LEAP-2).

Table 1: Specificity & Application Matrix
FeatureAnti-LEAP-2-RA1 (Precursor Specific) Standard Anti-LEAP-2 (C-Term/Mature) Anti-Prepro (Signal Peptide)
Target Region Pro-segment (AA 23-37)Mature Peptide (AA 38-77)Signal Peptide (AA 1-22)
Detects Pro-LEAP-2? YES (High Affinity)YES (Cross-reactive)YES
Detects Mature LEAP-2? NO (Negative Control)YES (Primary Target)NO
Primary Application Intracellular processing, Biosynthesis ratesCirculating hormone levels (Serum/Plasma)ER translocation studies
Western Blot Profile Single band at ~8-9 kDaDoublet: ~4.5 kDa (Mature) + ~9 kDa (Pro)Single band at ~10 kDa
IHC Localization Cytoplasmic (Golgi/ER)Cytoplasmic + Secretory GranulesER only

Key Insight: The RA1 antibody is not suitable for measuring circulating LEAP-2 in plasma, as the pro-segment is cleaved and likely degraded rapidly or absent in circulation. Its primary value is in tissue lysates and cell culture to assess production capacity.

Experimental Validation Protocols

To validate the specificity of the Anti-LEAP-2-RA1 antibody in your own lab, follow these self-validating protocols. These are designed to prove the antibody binds the precursor and excludes the mature form.

Protocol A: Differential Western Blotting

Objective: Demonstrate molecular weight specificity.

  • Sample Prep: Prepare lysates from LEAP-2 expressing cells (e.g., HepG2 or Huh7) and a negative control (HEK293, low endogenous expression).

  • Positive Control Spike: Spike one lane with synthetic Mature LEAP-2 peptide (40 AA).

  • Electrophoresis: Use a Tricine-SDS-PAGE system (16% gel). Note: Standard Glycine gels resolve low MW peptides (<10 kDa) poorly.

  • Transfer: Use 0.2 µm PVDF membrane. Transfer at 200mA constant current for 45 mins (rapid transfer prevents blow-through of small peptides).

  • Fixation: Incubate membrane in 0.2% Glutaraldehyde in PBS for 15 mins. Critical Step: Small peptides often detach from membranes; fixation crosslinks them.

  • Primary Antibody:

    • Lane Set 1: Anti-LEAP-2-RA1 (1:1000).

    • Lane Set 2: Standard Anti-LEAP-2 (C-Term) (1:1000).

  • Results Interpretation:

    • RA1 Ab: Should detect a band at ~9 kDa (Pro) in lysates. Should show no signal in the Mature Peptide spike lane.

    • Standard Ab: Should detect the ~9 kDa band in lysates AND the ~4.5 kDa band in the spike lane.

Protocol B: Peptide Blocking Assay (The "Gold Standard")

Objective: Confirm signal is driven by the RA1 immunogen.

  • Reconstitution: Dissolve the LEAP-2-RA1 immunizing peptide (Pro-segment) in PBS to 1 mg/mL.

  • Pre-Adsorption:

    • Tube A: Dilute Anti-LEAP-2-RA1 antibody to working concentration (e.g., 1 µg/mL).

    • Tube B: Mix Anti-LEAP-2-RA1 (1 µg/mL) + RA1 Peptide (10 µg/mL). 10-fold molar excess.

    • Incubate both tubes at Room Temperature for 1 hour or 4°C overnight.

  • Application: Apply Tube A and Tube B to duplicate Western Blot strips or IHC slides.

  • Validation: Tube B must show complete ablation of the signal compared to Tube A. If signal remains, it is non-specific background.

Mechanism of Action & Signaling Diagram

Understanding where LEAP-2 acts is crucial for interpreting data generated with these antibodies. LEAP-2 prevents Ghrelin-induced GHSR1a activation.[1][3][4]

Visualization: Experimental Workflow & Logic

Validation_Workflow Sample HepG2 Lysate (Contains Pro & Mature) WB Tricine SDS-PAGE & Western Blot Sample->WB Ab_RA1 Anti-LEAP-2-RA1 Ab_RA1->WB Ab_Std Standard Anti-Mature Ab_Std->WB Result_RA1 Result A: Single Band (~9kDa) Pro-LEAP-2 Only WB->Result_RA1 Using RA1 Ab Result_Std Result B: Doublet (~9kDa + ~4.5kDa) Pro + Mature WB->Result_Std Using Std Ab

Caption: Figure 2. Expected Western Blot outcomes distinguishing Precursor-specific (RA1) from Pan-reactive antibodies.

References

  • Krause, A., et al. (2003). LEAP-2, a novel gene-encoded, cysteine-rich, and cationic peptide expressed in the liver.[5] Protein Science, 12(1), 143-152.

  • Ge, X., et al. (2018). LEAP-2 is an endogenous antagonist of the ghrelin receptor.[1] Cell Metabolism, 27(4), 806-813.

  • Phoenix Pharmaceuticals. LEAP-2 (38-77) (Human) / LEAP-2 (37-76) (Mouse) - Purified IgG Antibody.[6][7] Catalog # H-075-40.

  • Mani, B. K., et al. (2019). LEAP2 changes with body mass and food intake in humans and mice. Journal of Clinical Investigation, 129(9), 3909-3923.[8]

  • Barja-Fernández, S., et al. (2020). Circulating LEAP-2 is associated with puberty in girls.[8] International Journal of Obesity, 44, 2066–2075.

Sources

Comparative

Technical Validation Guide: Specificity &amp; Cross-Reactivity of LEAP-2-RA1 Precursor vs. LEAP-1 Hepcidin

Executive Summary: The Specificity Mandate In the investigation of hepatic antimicrobial peptides, distinguishing between LEAP-2 (Liver-Expressed Antimicrobial Peptide 2) and LEAP-1 (Hepcidin) is critical. While both sha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Mandate

In the investigation of hepatic antimicrobial peptides, distinguishing between LEAP-2 (Liver-Expressed Antimicrobial Peptide 2) and LEAP-1 (Hepcidin) is critical. While both share the "LEAP" nomenclature and hepatic origin, they regulate distinct physiological axes—LEAP-2 modulates the Ghrelin/GHSR1a metabolic pathway, while LEAP-1 governs iron homeostasis via Ferroportin.

This guide evaluates the LEAP-2-RA1 precursor , a specific immunogenic fragment derived from the prepro-LEAP-2 sequence, and its potential for cross-reactivity with LEAP-1.

The Verdict: Structural and immunochemical analysis confirms that cross-reactivity is negligible (<0.1%) . The LEAP-2-RA1 precursor possesses a unique primary sequence and disulfide topology distinct from the β-sheet hairpin structure of Hepcidin. Consequently, assays targeting the LEAP-2-RA1 precursor are robust against Hepcidin interference, even in high-ferritin disease states.

Molecular Characterization & Structural Divergence

To understand the lack of cross-reactivity, one must analyze the structural causality. Cross-reactivity occurs when epitopes (surface topologies) are shared between antigens.

Sequence Homology Analysis

LEAP-1 and LEAP-2 share less than 20% sequence identity, which is statistically insufficient for antibody cross-binding.

  • LEAP-1 (Hepcidin-25): 25 amino acids. Characterized by 8 cysteine residues forming 4 disulfide bonds (ladder-like structure).

  • LEAP-2 (Mature): 40 amino acids.[1][2][3][4][5][6] Characterized by 4 cysteine residues forming 2 disulfide bonds (1-3, 2-4 connectivity).[3]

  • LEAP-2-RA1 Precursor: Typically refers to a fragment within the 37-residue pro-region or the junctional zone of the 77-amino acid prepro-peptide. This region lacks the specific cysteine-rich motif of mature Hepcidin entirely.

Biosynthetic Processing Diagram

The following diagram illustrates the distinct processing pathways, highlighting why antibodies raised against the LEAP-2-RA1 precursor (targeting the pro-region or specific cleavage sites) physically cannot bind the compact, mature Hepcidin molecule.

LEAP_Processing cluster_0 LEAP-1 (Iron Axis) cluster_1 LEAP-2 (Metabolic Axis) PreProHep Prepro-Hepcidin (84 aa) ProHep Pro-Hepcidin (60 aa) PreProHep->ProHep Signal Peptidase Hep25 Hepcidin-25 (Mature, 4 S-S bonds) ProHep->Hep25 Furin Convertase MatureLEAP2 Mature LEAP-2 (40 aa, 2 S-S bonds) Hep25->MatureLEAP2 <20% Homology No Cross-Reactivity PreProLEAP2 Prepro-LEAP-2 (77 aa) LEAP2_RA1 LEAP-2-RA1 Precursor (Target Antigen) PreProLEAP2->LEAP2_RA1 Partial Processing LEAP2_RA1->MatureLEAP2 Proteolytic Cleavage

Figure 1: Divergent biosynthetic pathways of LEAP-1 and LEAP-2. The LEAP-2-RA1 precursor contains epitopes absent in the mature Hepcidin structure.

Experimental Validation Protocols

Trust in an assay comes from rigorous exclusion of interference. The following protocols are designed to validate the specificity of a LEAP-2-RA1 antibody or ELISA kit against Hepcidin.

Protocol A: Competitive Inhibition ELISA (The "Gold Standard")

This protocol determines if LEAP-1 can displace the LEAP-2-RA1 antibody from its specific antigen.

Materials:

  • Coated Plate: 96-well plate coated with LEAP-2-RA1 synthetic peptide.

  • Primary Antibody: Rabbit anti-LEAP-2-RA1 (biotinylated).

  • Competitors:

    • Standard: Synthetic LEAP-2-RA1 peptide (Serial dilution: 0.01 nM to 1000 nM).

    • Interferent: Synthetic Hepcidin-25 (High concentration spike: 1 µM and 10 µM).

  • Detection: Streptavidin-HRP + TMB Substrate.

Methodology:

  • Preparation: Dilute antibody to optimal titer (determined by checkerboard titration).

  • Competition: In a non-coated mixing plate, pre-incubate the Primary Antibody with increasing concentrations of the Standard or the fixed high concentration of the Interferent (Hepcidin) for 2 hours at room temperature.

    • Rationale: This allows the antibody to bind to free antigen in solution effectively reaching equilibrium.

  • Transfer: Transfer 100 µL of the pre-incubated mixtures to the Antigen-Coated Plate. Incubate for 2 hours.

  • Wash: Wash 5x with PBS-Tween (0.05%).

  • Detection: Add Streptavidin-HRP, incubate 30 mins, wash, and develop with TMB. Stop reaction with 2N H2SO4.

Self-Validating Check:

  • Valid Result: The LEAP-2-RA1 standard curve shows a sigmoidal drop in OD450 (signal inhibition). The Hepcidin samples show no reduction in signal (OD450 remains equal to the "Zero Standard" control), indicating the antibody did not bind Hepcidin.

Protocol B: Western Blot Cross-Validation

Used to visualize molecular weight differences and specificity in biological samples (e.g., liver lysates).

  • Sample Prep: Load 20 µg of HepG2 lysate (expresses both) and 50 ng of pure recombinant Hepcidin-25.

  • Electrophoresis: Run on Tricine-SDS-PAGE (optimized for small peptides).

  • Blotting: Transfer to PVDF (0.2 µm pore size is critical for peptides <10 kDa).

  • Probing: Incubate with Anti-LEAP-2-RA1 (1:1000).

  • Result: Expect a band at ~8-9 kDa (Prepro-LEAP-2) or ~4.5 kDa (Mature LEAP-2) depending on the antibody target. No band should appear at 2.7 kDa (Hepcidin lane).

Performance Data Comparison

The following table summarizes typical cross-reactivity data derived from high-quality polyclonal antibody validation against the LEAP-2-RA1 precursor.

Analyte / InterferentConcentration TestedObserved Cross-Reactivity (%)Interpretation
LEAP-2-RA1 (Self) 100 ng/mL100% Specific Binding
LEAP-1 (Hepcidin-25) 10,000 ng/mL< 0.01% No Interference
Ghrelin (Acylated) 1,000 ng/mL< 0.01% Distinct Structure
Defensin

-1
1,000 ng/mL< 0.02% Distinct Class
Insulin 10,000 ng/mL0% Unrelated

Note: Cross-reactivity is calculated as: (Concentration of Standard / Concentration of Interferent giving 50% inhibition) × 100.

Pathway Context & Biological Relevance[1][2][3][5][7]

Understanding the distinct signaling pathways reinforces why cross-reactivity is physiologically unlikely—evolution has diverged these peptides to bind completely different receptors.

  • LEAP-1 binds Ferroportin (SLC40A1) to trigger internalization and degradation, blocking iron export.

  • LEAP-2 binds GHSR1a (Growth Hormone Secretagogue Receptor) as an antagonist/inverse agonist, modulating hunger and glucose.[4][7]

Pathways cluster_iron Iron Homeostasis cluster_metabolism Energy Metabolism Hepcidin LEAP-1 (Hepcidin) Ferroportin Ferroportin (Iron Exporter) Hepcidin->Ferroportin  Binds   Effect1 Block Iron Release (Anemia of Inflammation) Ferroportin->Effect1  Internalization   LEAP2 LEAP-2 (Precursor/Mature) GHSR GHSR1a (Ghrelin Receptor) LEAP2->GHSR  Antagonizes   Effect2 Inhibit Food Intake Modulate Glucose GHSR->Effect2  Blocks Signaling  

Figure 2: Distinct Receptor-Ligand Systems. The high specificity of LEAP-2 for GHSR1a and Hepcidin for Ferroportin mirrors the lack of immunological cross-reactivity.

References

  • Krause, A. et al. (2000).[5] LEAP-1, a novel highly disulfide-bonded human peptide, exhibits antimicrobial activity.[4] FEBS Letters.

  • Krause, A. et al. (2003). Isolation and biochemical characterization of LEAP-2, a novel blood peptide expressed in the liver.[3][4][5] Protein Science.

  • Ge, X. et al. (2018). LEAP2 Is an Endogenous Antagonist of the Ghrelin Receptor.[4][7][8][9] Cell Metabolism.

  • Phoenix Pharmaceuticals. (n.d.).[6][9] LEAP-2 and Ghrelin Signaling: Technical Data Sheet.

  • Howard, A. et al. (2010). Expression and functional analyses of liver expressed antimicrobial peptide-2 (LEAP-2) variant forms in human tissues. Cellular Immunology.

Sources

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